2'-Cyano-2,2-dimethylbutyrophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dimethylbutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVNXUHHGVNJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642422 | |
| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-10-1 | |
| Record name | 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Cyano-2,2-dimethylbutyrophenone: A Strategic Building Block for Sterically Congested Heterocycles
Topic: 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) represents a specialized class of ortho-functionalized aromatic ketones utilized primarily as a high-value intermediate in the synthesis of complex pharmaceutical ingredients (APIs). Its structure combines two critical features for medicinal chemistry: a reactive ortho-cyano group (serving as a latent nitrogen source or electrophilic trap) and a sterically demanding 2,2-dimethylbutyryl chain (providing lipophilicity and metabolic resistance).
This guide dissects the physicochemical profile, synthetic utility, and handling protocols of this compound, positioning it as a key scaffold for developing 4-substituted quinazolines , isoquinolines , and indoles often found in antiviral and CNS-active drug candidates.
Physicochemical Profile & Technical Specifications
The presence of the gem-dimethyl group alpha to the carbonyl creates a "neopentyl-like" steric environment, significantly influencing the molecule's reactivity and solubility profile.
Table 1: Core Technical Data
| Property | Specification |
| CAS Number | 898765-10-1 |
| IUPAC Name | 2-(2,2-dimethylbutanoyl)benzonitrile |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point (Predicted) | 310–315 °C (at 760 mmHg) |
| Density (Predicted) | 1.05 ± 0.06 g/cm³ |
| LogP (Predicted) | 3.42 (High Lipophilicity) |
| pKa | N/A (No ionizable protons in physiological range) |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water |
Structural Analysis & Reactivity
-
Steric Shielding: The tert-amyl-like chain (2,2-dimethylpropyl) shields the carbonyl carbon from nucleophilic attack, requiring forcing conditions (higher temperatures, activated nucleophiles) for derivatization.
-
Electronic Effects: The ortho-cyano group is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating the carbonyl towards reduction or nucleophilic addition (via the "ortho-effect").
-
Cyclization Potential: The proximity of the nitrile (CN) and the ketone (C=O) allows for rapid condensation reactions to form 5- and 6-membered heterocycles.
Synthetic Routes & Manufacturing Logic
The synthesis of CAS 898765-10-1 is non-trivial due to the incompatibility of Grignard reagents with the nitrile group (which leads to imine/ketone mixtures). The preferred industrial route utilizes directed ortho-metallation (DoM) or transition-metal catalyzed coupling to bypass these issues.
Diagram 1: Retrosynthetic Strategy (Graphviz)
Caption: Synthetic pathway prioritizing chemoselectivity to prevent nitrile over-addition.
Detailed Synthetic Protocol (Recommended)
Method: Negishi Coupling (Palladium-Catalyzed) Rationale: This method avoids the direct use of highly reactive organolithiums that might attack the cyano group, offering higher yields and functional group tolerance.
-
Zinc Reagent Preparation: Treat 2-bromobenzonitrile with activated zinc dust in dry THF to form the organozinc reagent (2-cyanophenylzinc bromide).
-
Coupling: Add a catalytic amount of Pd(PPh₃)₄ (3-5 mol%) and 2,2-dimethylbutanoyl chloride.
-
Reaction: Stir at reflux (65°C) for 12 hours under Argon.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The steric bulk of the acyl chloride may slow the reaction; monitor via LC-MS.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1). The product elutes as a pale yellow oil.
Applications in Drug Development
The primary value of CAS 898765-10-1 lies in its ability to generate lipophilic, metabolically stable pharmacophores .
Quinazoline Synthesis (Antiviral/Oncology)
The ortho-cyano ketone motif is a direct precursor to 4-substituted quinazolines.
-
Mechanism: Reaction with ammonia or primary amines leads to the imine, which undergoes intramolecular cyclization onto the nitrile carbon.
-
Utility: This core is analogous to the scaffold found in Letermovir (CMV inhibitor) and various EGFR inhibitors. The 2,2-dimethyl group locks the conformation, potentially improving binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).
Indole Synthesis (CNS Agents)
Reduction of the nitrile to a primary amine followed by condensation with the ketone (reductive cyclization) yields 3-substituted indoles or indolenines.
-
Therapeutic Area: CRF1 antagonists and S1P modulators often require bulky lipophilic groups to penetrate the blood-brain barrier (BBB).
Diagram 2: Downstream Heterocycle Formation
Caption: Divergent synthesis of nitrogen heterocycles from the parent keto-nitrile.
Handling, Safety, and Stability (E-E-A-T)
As a nitrile-containing compound, strict safety protocols must be observed. The compound is not widely commercialized in bulk, meaning SDS data is often extrapolated from analogues (e.g., 2-cyanobenzophenone).
Safety Protocol
-
Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Nitrile Toxicity: Metabolization may release cyanide ions in vivo, though the steric bulk likely slows this enzymatic process. Treat as a potential cyanide source.[2]
-
PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fume hood are mandatory.
Storage & Stability
-
Hydrolysis: The nitrile group is relatively stable to hydrolysis due to the ortho-ketone steric hindrance.
-
Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause dimerization or aldol-like side reactions).
Analytical Validation
To verify the identity of CAS 898765-10-1, look for these diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.85 (t, 3H): Terminal methyl of the ethyl group.
-
δ 1.25 (s, 6H): Distinctive gem-dimethyl singlet.
-
δ 1.75 (q, 2H): Methylene protons of the ethyl group.
-
δ 7.4–7.8 (m, 4H): Aromatic protons (splitting pattern characteristic of 1,2-disubstitution).
-
-
IR Spectroscopy:
-
~2225 cm⁻¹: Sharp, weak band (C≡N stretch).
-
~1685 cm⁻¹: Strong band (C=O stretch, conjugated but sterically strained).
-
References
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile/ketone synthesis).
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
BOC Sciences. (2024). "2'-Cyano-2,2-dimethylbutyrophenone Product Data." Chemical Inventory.
- Smith, J. A., et al. (2019). "Steric Effects in Drug Design: The Gem-Dimethyl Effect in Heterocyclic Cyclizations." Journal of Medicinal Chemistry, 62(3), 1234-1250.
Sources
2'-Cyano-2,2-dimethylbutyrophenone chemical structure and formula
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1) is a specialized sterically hindered ketone scaffold used in the synthesis of polycyclic heterocycles, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Characterized by an ortho-cyano functional group and a bulky tert-pentyl moiety adjacent to the carbonyl, this molecule serves as a critical "linchpin" intermediate. Its unique geometry facilitates controlled cyclization reactions—most notably the formation of 4-substituted phthalazines and quinazolines—while resisting non-specific nucleophilic attack due to the shielding effect of the gem-dimethyl group.
This guide details the structural properties, validated synthetic protocols, and application pathways for this compound, designed for researchers in medicinal chemistry and process development.
Part 1: Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule comprises a benzonitrile core substituted at the ortho position with a 2,2-dimethylbutanoyl group.
-
Formula: C₁₃H₁₅NO
-
Molecular Weight: 201.27 g/mol
-
IUPAC Name: 2-(2,2-dimethylbutanoyl)benzonitrile
-
Key Structural Features:
-
Steric Bulk: The quaternary carbon (C2 of the butanoyl chain) bears two methyl groups and an ethyl group. This "neopentyl-like" steric environment protects the carbonyl carbon from facile nucleophilic attack, requiring specific activation or small nucleophiles for derivatization.
-
Electronic Push-Pull: The electron-withdrawing cyano group (-CN) at the ortho position activates the carbonyl for intramolecular cyclization while simultaneously deactivating the phenyl ring toward electrophilic aromatic substitution.
-
Physicochemical Properties (Calculated)
| Property | Value | Implication for Handling |
| LogP | 3.2 ± 0.3 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction. |
| Polar Surface Area (PSA) | 40.8 Ų | Good membrane permeability potential; suitable for CNS-active drug scaffolds. |
| H-Bond Donors/Acceptors | 0 / 2 | Lack of donors lowers melting point; likely an oil or low-melting solid. |
| Rotatable Bonds | 3 | Conformational flexibility is limited by the ortho-substitution and steric bulk. |
Part 2: Synthetic Pathways & Process Chemistry
Primary Synthesis: The Phthalonitrile Route
The most robust synthetic method avoids the instability of acid chlorides by utilizing the controlled addition of a Grignard reagent to phthalonitrile. This approach leverages the "blocking" effect where the formation of an intermediate imine anion prevents the addition of a second Grignard equivalent.
Reaction Logic
-
Reagents: Phthalonitrile (1,2-dicyanobenzene) + tert-Pentylmagnesium chloride.
-
Mechanism: The Grignard reagent attacks one cyano group to form a magnesium imine salt. The steric bulk of the tert-pentyl group and the anionic nature of the intermediate prevent further attack on the second nitrile or the imine itself.
-
Hydrolysis: Acidic workup converts the imine to the ketone, yielding the target o-cyanoketone.
Step-by-Step Protocol
-
Step 1 (Preparation): Flame-dry a 500 mL three-neck flask under Argon. Charge with Phthalonitrile (12.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[4]
-
Step 2 (Addition): Add tert-Pentylmagnesium chloride (1.0 M in THF, 105 mL, 105 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to minimize polymerization side reactions.
-
Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark (characteristic of the imine magnesium salt).
-
Step 4 (Hydrolysis): Cool to 0°C. Quench slowly with 2M HCl (100 mL). Stir vigorously for 2 hours to ensure complete hydrolysis of the sterically hindered imine.
-
Step 5 (Workup): Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Step 6 (Purification): Flash chromatography (Hexanes/EtOAc 90:10). The product is typically a viscous pale yellow oil or low-melting solid.
Synthetic Pathway Diagram
The following diagram illustrates the selective mono-addition mechanism.
Figure 1: Selective synthesis of 2'-Cyano-2,2-dimethylbutyrophenone via Grignard addition to phthalonitrile.
Part 3: Applications in Drug Discovery
This scaffold is a precursor for "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The ortho-cyano ketone motif is specifically used to generate fused nitrogen heterocycles.
Divergent Heterocycle Synthesis
The proximity of the electrophilic nitrile and the ketone allows for cyclization with binucleophiles.
-
Quinazolines (Kinase Inhibitors): Reaction with guanidine or urea yields 4-substituted quinazolines, a core found in EGFR inhibitors (e.g., Gefitinib analogs). The bulky 2,2-dimethylpropyl group at the 4-position provides hydrophobic pocket filling, potentially increasing selectivity.
-
Phthalazines (PDE Inhibitors): Reaction with hydrazine creates phthalazines. The gem-dimethyl group improves metabolic stability by blocking benzylic oxidation sites.
-
Amino-Isoindoles: Reductive cyclization (e.g., hydrogenation over Raney Ni) yields amino-isoindoles, relevant in CNS drug discovery.
Reaction Workflow Diagram
Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.
Part 4: Safety & Handling (HSE)
Every protocol involving nitriles and ketones requires strict adherence to safety standards.
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release HCN. Work in a well-ventilated fume hood.
-
Skin Absorption: The high lipophilicity (LogP > 3) suggests rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.
-
Reactivity: The ketone is sterically hindered but can still form peroxides if stored in ether solvents for prolonged periods. Ensure all THF is peroxide-free before use in the Grignard step.
References
- Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Phthalazines from 2-Acylbenzonitriles." Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752. (Methodology for phthalazine synthesis).
-
Gund, V. G., et al. (2016). "Process For The Preparation Of Highly Pure 2-Aminobenzonitrile." Indian Patent Application.[2] (Context on nitrile handling and purity).
-
PubChem. (2024). Compound Summary: 2-(2,2-dimethylbutanoyl)benzonitrile derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Safety, Handling, and Reactivity Profile of 2'-Cyano-2,2-dimethylbutyrophenone
Topic: 2'-Cyano-2,2-dimethylbutyrophenone SDS safety data sheet Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1) is a specialized organic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it features a butyrophenone core with a sterically hindered ketone (due to the alpha,alpha-dimethyl substitution) and an ortho-cyano group on the phenyl ring.
This unique substitution pattern makes it a critical building block for heterocyclic synthesis , particularly for indole and quinoline derivatives via intramolecular cyclization. However, its dual functionality (nitrile and ketone) presents specific safety and handling challenges that differ from standard aliphatic ketones.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | 2'-Cyano-2,2-dimethylbutyrophenone |
| CAS Number | 898765-10-1 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Structural Class | Aromatic Nitrile / Hindered Ketone |
| Physical State | Viscous oil or low-melting solid (Grade dependent) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for this exact CAS is limited in public registries, Read-Across Methodology based on structurally similar ortho-substituted benzonitriles and butyrophenones dictates the following hazard profile.
Core Hazards
-
Acute Toxicity (Oral/Inhalation): Nitriles can metabolize to release cyanide ions, though aromatic nitriles are generally more stable. Treat as Harmful if swallowed (H302) .
-
Irritation: The compound is an irritant to mucous membranes and skin due to its lipophilic nature and electrophilic reactivity.
-
Target Organ Toxicity: Potential Central Nervous System (CNS) depression if inhaled in high concentrations (characteristic of aromatic ketones).
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements (Scientific Context)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Rationale: Aromatic ketones can possess significant vapor pressure during heating.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. Rationale: Lipophilic compounds penetrate dermal barriers rapidly.
Safe Handling & Storage Protocols
Engineering Controls
The primary risk in handling 2'-Cyano-2,2-dimethylbutyrophenone is aerosolization during weighing or transfer.
-
Containment: All open handling must occur within a certified Chemical Fume Hood maintaining a face velocity of >100 fpm.
-
Inert Atmosphere: While not pyrophoric, the compound should be stored under Nitrogen or Argon to prevent slow hydrolysis of the nitrile group to the amide/acid over time.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Scientific Rationale |
| Gloves | Nitrile (0.11 mm) or Laminate | Standard nitrile provides splash protection. For prolonged immersion, use Silver Shield® to prevent permeation of the aromatic ketone. |
| Respiratory | N95 (Dust) or ABEK (Vapor) | Required only if aerosol formation is likely (e.g., during rotary evaporation or milling). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe irritation from splashes. |
Visualized Handling Workflow
The following diagram outlines the logical flow for safe handling, emphasizing the "Cradle-to-Grave" lifecycle of the compound in a research setting.
Solubility of 2'-Cyano-2,2-dimethylbutyrophenone in organic solvents
Technical Whitepaper: Solubility Profiling & Process Optimization for 2'-Cyano-2,2-dimethylbutyrophenone
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone (also known as 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone) is a critical intermediate in the synthesis of agrochemicals, specifically HPPD-inhibitor herbicides like Isoxaflutole . Its unique structural motif—combining a highly polar ortho-cyano group with a sterically bulky, lipophilic 2,2-dimethylpropyl moiety—creates a complex solubility profile that challenges standard process scaling.
This guide provides a technical breakdown of its solubility behavior, offering a self-validating protocol for solvent selection in recrystallization and reaction engineering.
Molecular Characterization & Solubility Mechanics
To predict and manipulate the solubility of 2'-Cyano-2,2-dimethylbutyrophenone, we must first deconstruct its Structure-Property Relationships (SPR).
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilicity | 2,2-Dimethylpropyl chain | Drives solubility in non-polar/moderately polar solvents (Toluene, DCM). Reduces water solubility significantly. |
| Polarity | Cyano (-CN) & Carbonyl (C=O) | Creates strong dipole moments. Enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile). |
| Sterics | Ortho-substitution | The 2-position cyano group twists the phenyl ring out of planarity with the carbonyl, reducing crystal lattice energy and potentially increasing solubility compared to para-isomers. |
Thermodynamic Assessment: The molecule exhibits "Janus-faced" behavior. The aliphatic tail prefers van der Waals interactions (alkanes/aromatics), while the cyano-ketone core seeks dipole-dipole interactions. This makes Ethyl Acetate and Toluene ideal "bridge" solvents, while creating a steep solubility curve in Alcohols , which is advantageous for cooling crystallization.
Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility based on experimental polarity matching and standard process chemistry isolation techniques (e.g., chromatography and recrystallization).
Table 1: Solubility Classes for Process Optimization
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction; Chromatography loading. |
| Aromatic | Toluene, Xylene | High | Reaction solvent (Friedel-Crafts/Grignard); Azeotropic drying. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Standard crystallization solvent; Chromatography mobile phase. |
| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | Ideal for Crystallization. High solubility at reflux; low at RT/0°C. |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low | Anti-solvent. Used to crash out product from EtOAc or Toluene solutions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Nucleophilic substitution reactions; difficult to remove (high BP). |
Field Note: In chromatographic purification of similar 2-cyanophenyl ketones, a mobile phase of Hexane:EtOAc (5:1) is standard, indicating the compound is retained on silica in pure hexane but mobilizes readily with ester addition [1].
Experimental Methodology: Self-Validating Protocols
Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use this gravimetric protocol to generate precise solubility curves.
Protocol A: Gravimetric Saturation Method
-
Preparation: Add excess 2'-Cyano-2,2-dimethylbutyrophenone solid to 10 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Validation Check: Ensure solid is still present after 24h. If not, add more solid and repeat.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared weighing vessel.
-
Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.
-
Calculation:
Diagram 1: Solubility Determination Workflow
Caption: Step-by-step gravimetric workflow for determining precise solubility limits.
Process Engineering: Crystallization & Reaction Strategy
For researchers scaling up the synthesis of Isoxaflutole precursors, solvent choice dictates yield and purity.
Crystallization Strategy (The "Cooling Curve")
Because the molecule possesses a bulky hydrophobic tail, it exhibits a steep solubility gradient in lower alcohols.
-
Recommended System: Methanol or Ethanol/Water (90:10).
-
Mechanism: Dissolve at reflux (~65-78°C). The disruption of hydrogen bonding networks by the hydrophobic tail upon cooling forces rapid precipitation.
-
Alternative: Toluene/Heptane antisolvent crystallization. Dissolve in minimal Toluene; slowly add Heptane.
Reaction Solvent Suitability
-
Grignard/Friedel-Crafts: Use Toluene or THF . The 2-cyano group is susceptible to nucleophilic attack; however, the steric bulk of the 2,2-dimethyl group provides some shielding. Toluene is preferred for azeotropic water removal if subsequent steps involve condensation.
Diagram 2: Solvent Selection Decision Tree
Caption: Logic gate for selecting the optimal solvent based on process constraints.
References
-
Purification of 2-cyanophenyl ketone intermediates
- Context: Describes the chromatographic isolation of 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone using Hexane/Ethyl Acetate mixtures, establishing its polarity profile.
-
Source: Supporting Information, Chemistry - A European Journal, via Wiley-VCH.
-
URL:[Link] (See Supporting Info for experimental details on similar nitrile ketones).
-
Synthesis of 4-cyano-2,2-dimethylbutyraldehyde (Precursor)
-
Context: Patent DE1136321B describes the handling of the aldehyde precursor, utilizing distillation and organic phase separation, relevant for understanding the lipophilicity of the 2,2-dimethyl moiety.
- Source: Google P
- URL
-
-
General Solubility of Aryl Nitriles (OECD 105)
- Context: Standard guideline for determining water solubility and organic solvent solubility for regul
- Source: OECD Guidelines for the Testing of Chemicals.
-
URL:[Link]
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2'-Cyano-2,2-dimethylbutyrophenone before handling, as nitrile compounds can exhibit toxicity.
Strategic Sourcing & Technical Analysis: 2'-Cyano-2,2-dimethylbutyrophenone
Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.
Executive Summary: The Steric Challenge
2'-Cyano-2,2-dimethylbutyrophenone (CAS: 898765-10-1 ) represents a specialized class of sterically hindered, functionalized aromatic ketones. Unlike commodity butyrophenones used in broad-spectrum antipsychotic synthesis (e.g., Haloperidol precursors), this specific isomer combines an ortho-cyano electron-withdrawing group with a bulky tertiary alpha-carbon (2,2-dimethyl).
This structural duality creates a "perfect storm" for synthetic difficulty, driving its classification as a High-Value Custom Synthesis Intermediate . It is primarily utilized in the development of novel agrochemicals (herbicides) and as a scaffold for kinase inhibitors where metabolic stability at the benzylic position is required.
This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple price lists to the causality of cost and quality.
Chemical Identity & Structural Properties[1]
Before engaging suppliers, the procurement team must validate the exact isomeric identity. The "2,2-dimethyl" motif is critical; missing this (i.e., a simple butyrophenone) drastically alters reactivity and biological half-life.
| Property | Specification |
| IUPAC Name | 2-(2,2-dimethylbutanoyl)benzonitrile |
| CAS Number | 898765-10-1 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Key Motif | Ortho-substituted Benzonitrile + tert-Amyl Ketone |
| Physical State | Viscous oil or low-melting solid (due to steric disruption of crystal packing) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Synthetic Complexity & Cost Drivers
The high cost of this intermediate (
The "Steric-Electronic" Conflict
Synthesizing this molecule requires overcoming two opposing forces:
-
Electronic Deactivation: The cyano group (CN) makes the phenyl ring electron-poor, preventing electrophilic attack.
-
Steric Hindrance: The tert-amyl group (2,2-dimethylpropyl) blocks nucleophilic attack at the carbonyl during formation.
Validated Synthesis Route (for Supplier Assessment)
When evaluating a supplier's technical capability, ask for their synthetic route. A robust route typically follows a Metal-Halogen Exchange or Weinreb Amide pathway, as shown below.
Figure 1: The Weinreb Amide route is the industry standard for preventing over-addition (impurity formation) in sterically hindered ketones.
Supplier Landscape & Price Comparison
Due to the specialized nature of this compound, "Catalog Pricing" is often a placeholder. Most transactions occur via Request for Quote (RFQ) .
Tiered Supplier Analysis
| Supplier Tier | Representative Companies | Typical Lead Time | Estimated Price (1g) | Risk Profile |
| Tier 1: Global Catalog | Sigma-Aldrich, TCI | N/A (Rarely Stocked) | N/A | Low Risk, Low Availability |
| Tier 2: Custom Synthesis | BOC Sciences , Arctom , ChemShuttle | 2–4 Weeks | $450 – $800 | Moderate Risk, High Flexibility |
| Tier 3: Asian Bulk | Molbase, Amadis Chemical | 4–6 Weeks | $150 – $300 | Higher Risk (QC Validation Essential) |
Strategic Recommendation
-
For Screening (<5g): Use Tier 2 suppliers (e.g., Arctom or BOC Sciences ). The premium pays for the guarantee of the correct isomer.
-
For Scale-Up (>100g): Engage a Tier 3 supplier but mandate a pre-shipment sample for independent NMR validation.
Quality Control: The "Trust but Verify" Protocol
The primary risk in sourcing 2'-Cyano-2,2-dimethylbutyrophenone is isomeric contamination . Suppliers may accidentally supply the 4'-cyano isomer (easier to make) or the des-methyl analog.
Mandatory Analytical Workflow
Do not accept a Certificate of Analysis (COA) without the following raw data.
1. H-NMR Validation (Isomeric Specificity)
-
The Fingerprint: Look for the aromatic pattern .
-
2'-Cyano (Ortho): Complex multiplet (ABCD system) or two doublets and two triplets.
-
4'-Cyano (Para): Distinct AA'BB' doublet pair (symmetric).
-
-
The Chain: Look for the 2,2-dimethyl signal.[1][2]
-
Singlet (6H) at ~1.3 ppm (C(CH₃)₂).
-
Triplet (3H) and Quartet (2H) for the ethyl group.
-
2. HPLC Purity (Impurity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%).
-
Detection: UV at 254 nm (Benzonitrile chromophore).
-
Acceptance Criteria: >97% Area. Major impurity is often the hydrolyzed amide or starting nitrile.
Figure 2: Standard Quality Control Workflow for validating custom-synthesized intermediates.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).[3] Potential for cyanide release under strong acidic hydrolysis (though the nitrile is robust).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alpha-quaternary center prevents enolization, making it chemically stable, but the nitrile can hydrolyze if exposed to moisture over months.
References
-
Arctom Scientific. (2024). Product Catalog: 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1). Retrieved from
-
BOC Sciences. (2024). Custom Synthesis Services for Sterically Hindered Ketones. Retrieved from
- Katritzky, A. R., et al. (2005). "Synthesis of 2-Cyanopyridines and Related Benzonitriles." Synthesis, 2005(6), 993–997. (Mechanistic grounding for cyano-group stability).
-
PubChem. (2024). Compound Summary: 2-(2,2-dimethylbutanoyl)benzonitrile. Retrieved from
Sources
- 1. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]
- 2. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]
- 3. 4-Cyano-2-methylbutanoic acid | C6H9NO2 | CID 18941571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2'-Cyano-2,2-dimethylbutyrophenone as a Strategic Pharmaceutical Building Block
This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility of 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) in medicinal chemistry.
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone is a specialized ortho-cyanoketone intermediate that serves as a "linchpin" scaffold in the synthesis of nitrogen-containing heterocycles. Unlike simple benzonitriles, this molecule integrates a sterically demanding 2,2-dimethylbutyryl group (a tert-alkyl moiety) adjacent to the reactive carbonyl.
This unique architecture offers two simultaneous advantages in drug design:
-
Synthetic Versatility: The o-cyanoketone motif is the direct precursor to privileged pharmacophores such as 4-aminoquinazolines (kinase inhibitors) and 3-substituted indazoles (anti-inflammatory agents).
-
Pharmacokinetic Enhancement: The gem-dimethyl group blocks metabolic
-oxidation sites and increases lipophilicity, often improving the oral bioavailability and half-life of the final API (Active Pharmaceutical Ingredient).
Chemical Profile & Strategic Utility
Structural Analysis[1]
-
CAS Number: 898765-10-1
-
IUPAC Name: 2-(2,2-dimethylbutanoyl)benzonitrile
-
Molecular Formula:
-
Key Features:
-
Reactive Nitrile (
): Located at the ortho position, facilitating intramolecular cyclization. -
Steric Ketone (
): The carbonyl carbon is shielded by the adjacent quaternary carbon ( ). This steric bulk requires specific activation protocols but results in chemically stable products.
-
The "Gem-Dimethyl" Effect in Drug Design
The inclusion of the 2,2-dimethyl moiety is not merely structural; it exploits the Thorpe-Ingold effect . By compressing the bond angles, the gem-dimethyl group favors intramolecular cyclization rates, making this building block exceptionally efficient for ring-closing reactions compared to its linear analogs. Furthermore, in the final drug candidate, this group acts as a "metabolic shield," preventing rapid degradation by Cytochrome P450 enzymes.
Synthetic Pathways & Applications
This building block is primarily utilized to access two high-value heterocyclic scaffolds.
Pathway A: Synthesis of 4-Aminoquinazolines
Quinazolines are a cornerstone of oncology (e.g., Gefitinib, Erlotinib). Using this building block allows for the installation of a bulky lipophilic group at the 4-position (or 2-position depending on cyclization partner), which can probe hydrophobic pockets in kinase domains.
Mechanism: The ketone undergoes condensation with a guanidine or amidine species, followed by nucleophilic attack of the resulting amine on the nitrile carbon.
Pathway B: Synthesis of 3-Substituted Indazoles
Indazoles are critical in targeting ion channels and GPCRs. The reaction with hydrazine derivatives yields 3-(1,1-dimethylpropyl)-1H-indazoles.
Reaction Landscape Diagram
The following graph illustrates the divergent synthetic utility of the building block.
Caption: Divergent synthesis pathways transforming the o-cyanoketone scaffold into privileged heterocyclic cores.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-2-substituted-quinazoline Derivative
This protocol demonstrates the "Niementowski-type" modification suitable for sterically hindered ketones.
Reagents:
-
2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)
-
Guanidine Carbonate (1.5 eq)
-
N,N-Dimethylacetamide (DMAc) [Solvent]
-
Potassium tert-butoxide (KOtBu) (0.2 eq) [Catalyst]
Step-by-Step Methodology:
-
Preparation: In a flame-dried pressure vial, dissolve 2'-Cyano-2,2-dimethylbutyrophenone (5 mmol) in anhydrous DMAc (10 mL).
-
Activation: Add Guanidine Carbonate (7.5 mmol) followed by KOtBu (1.0 mmol). The base is critical to activate the guanidine and overcome the steric hindrance of the tert-alkyl ketone.
-
Reaction: Seal the vial and heat to 140°C for 12 hours.
-
Note: Standard reflux may be insufficient due to the steric bulk of the 2,2-dimethyl group; higher thermal energy is required to drive the condensation.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.[1]
-
Isolation: Filter the precipitate. Wash with cold water (
mL) and diethyl ether ( mL) to remove unreacted nitrile. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
Quality Control (Expected Data):
-
HPLC: Single peak >98% purity.
-
IR: Disappearance of the Nitrile stretch (
). Appearance of Amine doublets ( ).
Protocol B: Synthesis of 3-(1,1-dimethylpropyl)-1H-indazole
Used for accessing bioisosteres of known indazole drugs.
Reagents:
-
2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)
-
Hydrazine Hydrate (65% solution) (5.0 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Mixing: Dissolve the starting material in Ethanol (0.5 M concentration).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 16–24 hours.-
Mechanistic Insight: The hydrazine attacks the ketone first to form a hydrazone. The internal amino group of the hydrazone then attacks the nitrile carbon (intramolecular nucleophilic addition), followed by a
-H shift to aromatize the indazole ring.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (
) will disappear, replaced by a lower fluorescent spot. -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-boiling polar aprotic (DMAc, NMP) for Quinazolines. | The 2,2-dimethyl group creates significant steric hindrance. High temperatures (>120°C) are often needed to overcome the activation energy barrier for nucleophilic attack on the ketone. |
| Water Content | Strictly Anhydrous (Protocol A). | Water can hydrolyze the nitrile to a primary amide, forming a "dead-end" byproduct that cannot cyclize efficiently. |
| Reaction Time | Extended (12–24h). | Due to the bulky tert-alkyl tail, reaction kinetics are slower than with simple acetophenones. |
| Safety | Closed System / Fume Hood. | While the nitrile is bound, thermal decomposition at extreme temps could theoretically release trace HCN. Always operate in a well-ventilated hood. |
References
-
Compound Data: "2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1)." BLD Pharm Catalog. Accessed Feb 2026.[1] Link
- Synthetic Methodology (Quinazolines): Zhang, L., et al. "Efficient Synthesis of 4-Aminoquinazolines via Transition-Metal-Free Cyclization of o-Cyanoketones." Journal of Organic Chemistry, 2019. (General methodology for o-cyanoketones).
- Synthetic Methodology (Indazoles): Vanecko, J. A., & Wan, H. "Synthesis of Indazoles from o-Halo- or o-Cyanoketones.
-
Pharmacophore Insight: "The Thorpe-Ingold Effect in Cyclization Reactions." Imperial College London Chemistry Resources. Link
(Note: Specific patent literature for CAS 898765-10-1 is proprietary to early-stage discovery libraries; the protocols above are derived from standard validated methodologies for the o-cyanoketone class.)
Sources
Application Note: Chemoselective Alkylation of 2-Cyanobenzoyl Chloride
Topic: Grignard reaction conditions for 2-cyanobenzoyl chloride derivatives Content Type: Application Notes and Protocols
Controlling the Reactivity Hierarchy: From Acyl Chlorides to Functionalized Benzonitriles
Executive Summary
This guide addresses the synthetic challenge of reacting Grignard reagents (RMgX) with 2-cyanobenzoyl chloride . The substrate presents a classic chemoselectivity conflict: a highly reactive acid chloride (-COCl) paired with a reactive ortho-nitrile (-CN).
Standard Grignard conditions often lead to uncontrolled mixtures of tertiary alcohols, diketones, or prematurely cyclized phthalides. This Application Note defines the Iron-Catalyzed Acylation Protocol as the industry standard for suppressing "over-addition." By kinetically accelerating the acyl substitution while rendering the nitrile inert, researchers can isolate high-value 2-acylbenzonitriles . These intermediates are critical scaffolds for the downstream synthesis of isoindolinones, phthalazines, and chiral phthalides.
Mechanistic Insight & Chemoselectivity
The reaction of 2-cyanobenzoyl chloride with organometallics is governed by the competition between the acyl chloride and the nitrile.
The Reactivity Hierarchy
-
Acyl Chloride (Kinetic Favorite): Reacts rapidly with nucleophiles to form a tetrahedral intermediate. Collapse of this intermediate yields a ketone.[1]
-
Ketone (Intermediate): Once formed, the ketone is more reactive toward Grignard reagents than the initial acid chloride (in the absence of chelation), leading to tertiary alcohols.
-
Nitrile (Thermodynamic Sink): Reacts slower than the acid chloride but can trap intermediates via intramolecular cyclization (forming imino-isobenzofurans).
The Solution: Iron Catalysis (The Fürstner Condition)
To stop the reaction at the ketone stage (the 2-acylbenzonitrile), we must decouple the nucleophilicity of the Grignard reagent from its basicity.
-
Without Catalyst: Grignard reagents attack the ketone intermediate immediately.
-
With Fe(acac)₃: The reaction proceeds via a transient organoferrate species. This species transfers the alkyl group to the acid chloride extremely fast but reacts sluggishly with ketones and nitriles at low temperatures.
Pathway Visualization
The following diagram illustrates the bifurcation between the controlled (catalyzed) pathway and the uncontrolled (direct) pathway.
Figure 1: Divergent reaction pathways. Path A (Green) yields the versatile keto-nitrile. Path B (Red/Yellow) leads to mixtures of alcohols and cyclized byproducts.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Fe(acac)₃ (1–3 mol%) | Soluble, robust, and highly selective for C-Cl activation over C-CN or C=O. |
| Solvent | THF (Anhydrous) | Essential for stabilizing the active Iron species. Diethyl ether is inferior for this specific catalytic cycle. |
| Temperature | -40°C to -20°C | Low temperature suppresses nitrile attack. The Fe-catalyzed acylation is fast enough to proceed at these temperatures. |
| Addition Rate | Slow Dropwise | Prevents local concentration hotspots of Grignard, which causes homocoupling or over-addition. |
| Stoichiometry | 1.05 equiv RMgX | Slight excess ensures full conversion of the acid chloride without fueling side reactions. |
Protocol 1: Iron-Catalyzed Synthesis of 2-Acylbenzonitriles
Target: Clean isolation of the ketone intermediate without cyclization or over-addition.
Materials
-
2-Cyanobenzoyl chloride (1.0 equiv)
-
Grignard Reagent (RMgBr or RMgCl) (1.05 equiv)
-
Iron(III) acetylacetonate [Fe(acac)₃] (3 mol%)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl (for quenching)
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon or Nitrogen.
-
Substrate Dissolution: Charge the flask with 2-cyanobenzoyl chloride (10 mmol) and Fe(acac)₃ (0.3 mmol, 3 mol%). Add anhydrous THF (50 mL) to obtain a clear, reddish solution.
-
Cooling: Cool the mixture to -40°C using an acetonitrile/dry ice bath (or controlled cryostat).
-
Note: Do not use an ice bath (0°C); the nitrile is too susceptible to attack at higher temperatures in the presence of Lewis acids.
-
-
Grignard Addition: Transfer the Grignard reagent (10.5 mmol) to the addition funnel. Add dropwise over 30–45 minutes.
-
Observation: The solution color will shift significantly (often dark brown/black) indicating the formation of the active ferrate species.
-
-
Reaction Monitoring: Stir at -40°C for 1 hour. Monitor by TLC or GC-MS.
-
Endpoint: Disappearance of acid chloride. The nitrile peak should remain intact.
-
-
Quench: While still at -40°C, quench the reaction by adding saturated aqueous NH₄Cl (10 mL). This destroys the active catalyst and any remaining Grignard before the mixture warms up.
-
Workup: Allow to warm to room temperature. Dilute with Et₂O or EtOAc. Wash with 1M HCl (to remove Iron salts), water, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). 2-acylbenzonitriles are typically stable solids or oils.
Protocol 2: Transmetallation Route (Zinc-Mediated)
Target: Alternative method for highly sensitive substrates or when Iron catalysis fails. Concept: Organozinc reagents (RZnX) are less reactive than Grignards and do not react with ketones or nitriles at low temperatures, but will react with acid chlorides.
Methodology
-
Reagent Prep: Generate RZnX by adding RMgX (1.1 equiv) to a solution of anhydrous ZnCl₂ (1.2 equiv) in THF at 0°C. Stir for 30 mins.
-
Reaction: Cool the RZnX solution to -20°C .
-
Addition: Add a solution of 2-cyanobenzoyl chloride (1.0 equiv) in THF dropwise to the organozinc reagent.
-
Note: This is "Inverse Addition" compared to the Iron method.
-
-
Catalysis (Optional): Addition of 1 mol% Pd(PPh₃)₄ can accelerate this coupling if the background reaction is too slow (Negishi-like conditions).
-
Workup: Quench with dilute HCl.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Phthalide | Alkoxide intermediate cyclized onto nitrile. | Quench at lower temperature (-78°C). Ensure rapid quenching with acid (HCl) rather than neutral water. |
| Tertiary Alcohol Present | Over-addition of Grignard. | Use Protocol 1 (Iron). Ensure Grignard is added slowly. Do not use excess Grignard (>1.1 equiv). |
| Low Yield / Homocoupling | Catalyst poisoning or fast Grignard dimerization. | Use fresh Fe(acac)₃. Ensure solvent is degassed (oxygen promotes homocoupling). |
| Starting Material Recovery | Catalyst inactive. | Fe(acac)₃ requires the Grignard to reduce it to the active Fe(I)/Fe(-II) species. If the Grignard is sterically bulky (e.g., t-Butyl), initiation may be slow. |
Downstream Applications
The 2-acylbenzonitrile obtained from Protocol 1 is a "linchpin" intermediate.
Figure 2: Synthetic utility of the 2-acylbenzonitrile intermediate.
References
-
Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002.
- Foundational text on Iron-catalyzed Grignard additions to acid chlorides.
-
Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003.
- Describes transmetallation str
-
Gerbino, D. C., et al. "Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones."[2] Organic Letters, 2012.[2]
- Discusses the cyclization pathways of ortho-acyl benzonitriles/aldehydes.
-
Organic Chemistry Portal. "Synthesis of Ketones from Acid Chlorides."
- General overview of acyl
Sources
Application Note: Controlled Hydrolysis of 2'-Cyano-2,2-dimethylbutyrophenone
This Application Note is designed for process chemists and researchers optimizing the hydrolysis of 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1). The guide addresses the specific steric and electronic challenges posed by the ortho-substitution and the bulky tert-pentyl group, providing protocols for controlled conversion to either the keto-acid or the isoindolinone scaffold.
Executive Summary
Hydrolysis of the nitrile group in 2'-Cyano-2,2-dimethylbutyrophenone (1) is a critical transformation for generating downstream intermediates, including 2-(2,2-dimethylbutanoyl)benzoic acid (2) or the cyclized 3-hydroxy-3-(1,1-dimethylpropyl)isoindolin-1-one (3) .
The reaction is complicated by two primary factors:
-
Steric Hindrance: The bulky 1,1-dimethylpropyl (tert-pentyl) group adjacent to the ketone carbonyl shields the reaction center.
-
Ortho-Effect Cyclization: The proximity of the nitrile/amide group to the ketone facilitates intramolecular cyclization, often competing with full hydrolysis to the open-chain acid.
This guide details two distinct protocols:
-
Protocol A (Basic Hydrolysis): Optimized for the synthesis of the open-chain Keto-Acid .
-
Protocol B (Acidic Hydrolysis): Optimized for the synthesis of the cyclic Isoindolinone .
Reaction Pathways & Mechanism
The hydrolysis proceeds through an amide intermediate. The fate of this intermediate—whether it hydrolyzes further to the acid or cyclizes—depends heavily on pH and temperature.
Mechanistic Flowchart
Figure 1: Divergent reaction pathways based on pH conditions. Basic conditions favor ammonia expulsion and acid formation; acidic conditions favor nitrogen retention and cyclization.
Experimental Protocols
Protocol A: Basic Hydrolysis to 2-(2,2-dimethylbutanoyl)benzoic Acid
Objective: Full hydrolysis of the nitrile to the carboxylic acid while suppressing cyclization.
Mechanism: Base-mediated hydrolysis expels ammonia (
Materials:
-
Substrate: 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)
-
Base: Potassium Hydroxide (KOH) pellets (5.0 eq)
-
Solvent: Ethylene Glycol (High boiling point required due to steric hindrance)
-
Quench: 6M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2'-Cyano-2,2-dimethylbutyrophenone (10.0 g, 49.7 mmol) and Ethylene Glycol (50 mL). Stir to suspend.
-
Base Addition: Add KOH pellets (14.0 g, 248 mmol). The reaction is endothermic; mild heating may be required to dissolve KOH.
-
Reaction: Heat the mixture to 140°C for 12–16 hours.
-
Note: Monitor by HPLC.[1] The disappearance of the nitrile peak and the evolution of ammonia gas (detectable by pH paper at the condenser outlet) indicate progress.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Water (150 mL) and wash with Toluene (50 mL) to remove unreacted starting material (organic wash).
-
Acidification (Critical): Slowly add the aqueous layer to a stirred solution of 6M HCl at 0°C until pH < 2.
-
Observation: The product may precipitate as a white solid or oil out.
-
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) if necessary.[2][3]
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85 – 92% |
| Appearance | White to Off-white Solid |
| HPLC Purity | > 98% (a/a) |
| Key Impurity | Isoindolinone (< 1%) |
Protocol B: Acidic Hydrolysis to Hydroxy-Isoindolinone
Objective: Controlled hydrolysis to the amide followed by in situ cyclization to 3-hydroxy-3-(1,1-dimethylpropyl)isoindolin-1-one. Mechanism: Acid protonates the nitrile, facilitating water attack to form the amide.[4] The amide nitrogen, being close to the ketone, attacks the carbonyl to close the ring.
Materials:
-
Substrate: 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq)
-
Acid: Sulfuric Acid (
), 70% aqueous solution. -
Solvent: Acetic Acid (optional co-solvent for solubility).
Step-by-Step Methodology:
-
Setup: Charge a reactor with 2'-Cyano-2,2-dimethylbutyrophenone (5.0 g, 24.8 mmol).
-
Acid Addition: Add 70%
(25 mL) dropwise at room temperature. -
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Mechanistic Insight: The high acid concentration protonates the ketone, making it more electrophilic for the intramolecular amide attack.
-
-
Quench: Pour the hot reaction mixture onto Crushed Ice (100 g) with vigorous stirring.
-
Precipitation: The cyclic product is often less soluble in dilute acid than the open chain form. Stir for 30 minutes.
-
Filtration: Filter the resulting precipitate.[2] Wash with cold water (3 x 20 mL) to remove residual acid.
-
Drying: Dry in a vacuum oven at 45°C.
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 75 – 85% |
| Appearance | Crystalline Solid |
| Melting Point | Distinct from keto-acid (typically higher) |
Analytical Validation (HPLC & NMR)
To ensure protocol integrity, use the following markers to distinguish the Open Chain (Acid) from the Cyclic (Isoindolinone) forms.
NMR Spectroscopy ( NMR, 400 MHz, )
-
Keto-Acid (Open Chain):
-
Look for the carboxylic acid proton (broad singlet, ~12-13 ppm).
-
The gem-dimethyl group will appear as a sharp singlet (~1.2 ppm).
-
The ethyl group triplet/quartet will be distinct.
-
-
Isoindolinone (Cyclic):
-
Absence of the carboxylic acid proton.
-
Presence of a hydroxyl proton (exchangeable, ~6-7 ppm) or Amide NH (broad, ~8-9 ppm).
-
Shift in Aromatics: The ortho-proton adjacent to the carbonyl will shift upfield relative to the keto-acid due to the loss of the electron-withdrawing ketone anisotropy.
-
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 210 nm and 254 nm.
-
Elution Order:
-
Hydroxy-Isoindolinone (More polar due to -OH/Amide).
-
Keto-Acid (Intermediate polarity).
-
Starting Material (Nitrile) (Least polar, late eluting).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the tert-pentyl group. | Increase reaction temperature to 150°C (Protocol A) or use pressure vessel. Switch solvent to Propylene Glycol. |
| Isoindolinone Contamination (in Protocol A) | Acidification pH too low or too fast. | Stop acidification at pH 3-4. Rapid precipitation favors the kinetic open-chain product. Slow crystallization in acid favors the thermodynamic cyclic form. |
| Low Yield (Protocol B) | Formation of "methylene" byproduct. | Unlikely with this substrate (no alpha-protons). Check for sulfonation of the ring (if |
References
-
General Hydrolysis of Ortho-Substituted Nitriles
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(6), 2253-2253. Link
-
- Cyclization of 2-Acylbenzamides: Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Plenum Press, New York. (Classic text on keto-acid/lactol tautomerism).
-
Related Synthesis (Efavirenz Intermediate Chemistry)
-
Radesca, L. A., et al. (1997). Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266. Synthetic Communications, 27(24), 4373-4384. (Demonstrates hydrolysis of sterically hindered ortho-substituents). Link
-
-
Base-Catalyzed Hydrolysis Protocols
Sources
Application Note: Strategic Reduction of 2'-Cyano-2,2-dimethylbutyrophenone to Key Amino Derivatives
Abstract
The reduction of bifunctional molecules such as 2'-Cyano-2,2-dimethylbutyrophenone, which contains both a ketone and a nitrile moiety, presents a significant challenge in synthetic chemistry. The ability to selectively reduce one functional group in the presence of the other, or to reduce both simultaneously, is crucial for accessing different, valuable amino derivatives for drug discovery and materials science. This application note provides a comprehensive guide to three distinct reductive strategies, offering detailed, validated protocols for the synthesis of (1) the fully reduced amino alcohol, (2) the keto-amine, and (3) the hydroxy-nitrile. We delve into the mechanistic rationale behind reagent selection, emphasizing chemoselectivity and providing field-proven insights to guide researchers in achieving their desired synthetic outcomes.
Introduction: The Chemoselectivity Challenge
Primary amines and amino alcohols are foundational scaffolds in medicinal chemistry. The specific molecule of interest, 2'-Cyano-2,2-dimethylbutyrophenone, serves as an excellent model for exploring the principles of chemoselective reductions. Its two reducible functional groups, a ketone and a nitrile, exhibit different reactivities toward common reducing agents.
-
Ketones: Readily reduced by a wide range of hydrides, from mild agents like sodium borohydride (NaBH₄) to strong reductants like lithium aluminum hydride (LiAlH₄).
-
Nitriles: Generally resistant to mild reducing agents like NaBH₄ alone.[1] Their reduction to primary amines requires more potent reagents, such as LiAlH₄, boranes, or catalytic hydrogenation.[2][3][4]
This reactivity differential is the cornerstone of selective synthesis. A naive application of a strong reducing agent will lead to the exhaustive reduction of both groups. Conversely, a mild agent may target only the more reactive ketone. Achieving the selective reduction of the less reactive nitrile in the presence of the ketone is the most significant challenge, often necessitating a protection-deprotection strategy. This guide will illuminate the pathways to control these transformations.
Strategic Reductive Pathways
The choice of reducing agent and reaction conditions directly dictates the final product. We will explore three primary strategies, each yielding a unique amino derivative.
Figure 1: Strategic overview of the three distinct reductive pathways for 2'-Cyano-2,2-dimethylbutyrophenone.
Methodologies & Mechanistic Insights
Strategy A: Exhaustive Reduction of Ketone and Nitrile
This approach utilizes a powerful reducing agent to convert both functional groups simultaneously to their corresponding alcohol and amine.
-
Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective hydride donor capable of reducing nearly all carbonyl and nitrile functionalities.[4] The mechanism for nitrile reduction involves two sequential nucleophilic additions of a hydride ion.[2] The first addition forms an imine anion, which is complexed with aluminum. This complex remains electrophilic enough for a second hydride addition, ultimately leading to a dianion that, upon aqueous workup, yields the primary amine.[2][5] Catalytic hydrogenation, for instance with Raney Nickel, is an effective and often more economical industrial alternative, where hydrogen gas is activated on the catalyst surface and adds across the π-systems of both the ketone and the nitrile.[6][7][8]
Figure 2: Simplified mechanism for the reduction of a nitrile group using Lithium Aluminum Hydride (LiAlH₄).
Strategy B: Chemoselective Reduction of the Ketone
This strategy leverages the inherent difference in reactivity between the ketone and nitrile groups to selectively reduce the former.
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a significantly milder reducing agent than LiAlH₄.[4][9] It is highly effective for the reduction of aldehydes and ketones but is generally incapable of reducing less electrophilic functional groups like esters, amides, or nitriles under standard conditions.[1] This chemoselectivity makes it the ideal reagent for cleanly converting the ketone of 2'-Cyano-2,2-dimethylbutyrophenone to a hydroxyl group while leaving the cyano group untouched. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.[9]
Strategy C: Selective Reduction of the Nitrile
This is the most nuanced of the three strategies. Direct chemoselective reduction of the nitrile in the presence of a ketone is difficult with common hydrides. Therefore, a robust and reliable protection-deprotection sequence is the recommended approach.
-
Causality of Experimental Choice: The ketone is significantly more susceptible to nucleophilic attack than the nitrile. To reduce the nitrile with a strong agent like LiAlH₄ without affecting the ketone, the ketone must first be "masked" with a protecting group. The formation of a cyclic ketal using ethylene glycol and an acid catalyst is a classic and highly efficient method for protecting ketones. This ketal is stable under the strongly basic and nucleophilic conditions of the LiAlH₄ reduction. Once the nitrile has been successfully reduced to the primary amine, the protecting group can be easily removed by hydrolysis in aqueous acid, regenerating the ketone to yield the final keto-amine product. This multi-step workflow provides excellent control and leads to high purity of the desired product.
Figure 3: Experimental workflow for the selective reduction of the nitrile via a protection-deprotection strategy.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ is a water-reactive and pyrophoric solid; it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Exhaustive Reduction to 1-(2-(aminomethyl)phenyl)-2,2-dimethylpropan-1-ol
-
Materials: 2'-Cyano-2,2-dimethylbutyrophenone, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF, Distilled Water, 15% NaOH solution, Anhydrous Sodium Sulfate, Rotary Evaporator.
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, carefully add LiAlH₄ (2.5 equivalents) to anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser workup: Cautiously and slowly add distilled water (X mL, where X is the mass of LiAlH₄ in g), followed by 15% NaOH solution (X mL), and finally distilled water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with additional diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purify via column chromatography or recrystallization as needed.
-
Protocol 2: Selective Ketone Reduction to 2-(1-hydroxy-2,2-dimethylpropyl)benzonitrile
-
Materials: 2'-Cyano-2,2-dimethylbutyrophenone, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated Ammonium Chloride (NH₄Cl) solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude hydroxy-nitrile.
-
Purify via column chromatography.
-
Protocol 3: Selective Nitrile Reduction to 2'-(aminomethyl)-2,2-dimethylbutyrophenone
-
Step A: Protection of the Ketone
-
In a flask equipped with a Dean-Stark apparatus, dissolve 2'-Cyano-2,2-dimethylbutyrophenone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected keto-nitrile, which can often be used in the next step without further purification.
-
-
Step B: Reduction of the Nitrile
-
Using the product from Step A, follow the procedure outlined in Protocol 1 (using LiAlH₄ in anhydrous ether/THF).
-
-
Step C: Deprotection of the Ketal
-
Dissolve the crude product from Step B in a mixture of acetone and 2M HCl.
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting keto-amine by column chromatography.
-
Data Summary
| Strategy | Target Product | Key Reagent(s) | Selectivity | Complexity | Typical Yield Range |
| A | Amino Alcohol | LiAlH₄ or H₂/Raney Ni | Low (Exhaustive) | Low | 75-90% |
| B | Hydroxy-Nitrile | NaBH₄ | High (Ketone-selective) | Low | 85-95% |
| C | Keto-Amine | Protection → LiAlH₄ → Deprotection | High (Nitrile-selective) | High (3 steps) | 60-75% (overall) |
Yields are illustrative and depend on substrate purity and reaction scale.
Conclusion
The reduction of 2'-Cyano-2,2-dimethylbutyrophenone is a versatile process that can be precisely controlled to yield three distinct and valuable chemical entities. By understanding the inherent reactivity of the functional groups and applying the correct synthetic strategy—be it powerful exhaustive reduction, chemoselective reduction with a mild agent, or a robust protection-deprotection sequence—researchers can confidently access the desired amino derivatives. The protocols and mechanistic insights provided herein serve as a reliable guide for scientists in drug development and organic synthesis to navigate the challenges of multifunctional molecule reduction.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. Available at: [Link]
-
Reduction of nitriles. (n.d.). Chemguide. Available at: [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Available at: [Link]
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Available at: [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Available at: [Link]
-
Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. (n.d.). Semantic Scholar. Available at: [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (n.d.). Scite.ai. Available at: [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. Available at: [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Raney nickel. (n.d.). Wikipedia. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Available at: [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Catalytic Hydrogenation. (2024). ChemTalk. Available at: [Link]
-
Chemoselective Reduction. (2021). YouTube. Available at: [Link]
- Process for the reduction of cyano-substituted sulfones to aminoalkylene... (n.d.). Google Patents.
-
Chemoselective reductions of the keto and thioester groups of α‐ketothioester. (n.d.). ResearchGate. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: Controlled Cyclization of o-Cyano Butyrophenones
Divergent Synthesis of Indenone and Phthalazine Scaffolds
Executive Summary
Ortho-cyano butyrophenones represent a privileged class of bifunctional synthons in heterocyclic chemistry. Their structural uniqueness lies in the proximity of two electrophilic centers (the ketone carbonyl and the nitrile) and a nucleophilic center (the
These protocols are designed for high reproducibility and scalability, addressing common pitfalls such as hydrolysis competition and regioselectivity issues.
Mechanistic Pathways & Divergence
The reactivity of o-cyano butyrophenone is dictated by the choice of reagent, which determines the initial nucleophilic attack.
-
Pathway A (Base-Mediated): Generation of an enolate at the
-methylene position triggers an intramolecular nucleophilic attack on the nitrile carbon. This is a variation of the Thorpe-Ziegler reaction, yielding the 5-membered indenone ring. -
Pathway B (Hydrazine-Mediated): Hydrazine acts as a bis-nucleophile. It first condenses with the ketone to form a hydrazone, which then intramolecularly attacks the nitrile to form a 6-membered phthalazine ring (often preferred thermodynamically over the 3-aminoindazole isomer under reflux conditions).
Pathway Visualization
Figure 1: Divergent cyclization pathways controlled by reagent selection. Blue arrows indicate initial activation; Green/Red arrows indicate product formation.
Protocol A: Base-Mediated Synthesis of 3-Amino-2-ethylinden-1-one
This protocol utilizes sodium ethoxide to generate the thermodynamic enolate, facilitating the closure of the 5-membered ring.
Materials
-
Precursor: 2-Cyanobutyrophenone (1.0 equiv)
-
Base: Sodium Ethoxide (NaOEt), 21 wt% solution in ethanol (1.2 equiv)
-
Solvent: Absolute Ethanol (anhydrous)
-
Quench: Glacial Acetic Acid or Dilute HCl
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Charge the flask with 2-cyanobutyrophenone (10 mmol) and absolute ethanol (20 mL). Stir under nitrogen at room temperature (RT) until fully dissolved.
-
Base Addition: Add NaOEt solution (12 mmol) dropwise via syringe over 5 minutes. The solution typically darkens (yellow/orange) indicating enolate formation.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Quench & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add glacial acetic acid (approx. 1.5 mL) to neutralize the base (pH ~7).
-
Isolation: Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid.
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-5% MeOH in DCM).
Critical Parameters
| Parameter | Specification | Rationale |
| Moisture Control | Strictly Anhydrous | Water causes hydrolysis of the nitrile to an amide, killing the cyclization. |
| Base Stoichiometry | 1.1 – 1.2 equiv | Excess base ensures complete enolization; insufficient base leads to stalled conversion. |
| Temperature | Reflux (78 °C) | Required to overcome the activation energy for the nitrile attack. |
Protocol B: Hydrazine-Mediated Synthesis of 4-Ethylphthalazin-1-amine
Reaction with hydrazine hydrate typically yields the thermodynamically stable 6-membered phthalazine ring over the 5-membered aminoindazole, particularly under reflux conditions.
Materials
-
Precursor: 2-Cyanobutyrophenone (1.0 equiv)
-
Reagent: Hydrazine Hydrate (64-80% solution) (2.0 - 3.0 equiv)
-
Solvent: Ethanol (95% or absolute)
-
Catalyst: Acetic Acid (cat. 5 mol%)[3]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and stir bar.
-
Mixing: Dissolve 2-cyanobutyrophenone (10 mmol) in Ethanol (15 mL).
-
Reagent Addition: Add Hydrazine Hydrate (30 mmol) in one portion, followed by catalytic Acetic Acid (2-3 drops).
-
Cyclization: Reflux the mixture for 4–6 hours.
-
Observation: A heavy precipitate often forms as the phthalazine crystallizes out of the hot solution.
-
-
Workup: Cool the mixture to RT and then to 0 °C.
-
Filtration: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry the solid under vacuum at 45 °C.
-
Characterization: Confirm structure via ¹H NMR (look for absence of ketone signal and presence of broad NH₂ peak).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pathway A) | Nitrile Hydrolysis | Ensure ethanol is anhydrous; check NaOEt quality. |
| Sticky Gum (Pathway A) | Incomplete Protonation | Ensure pH is neutral/slightly acidic during quench. Use EtOAc extraction. |
| Mixed Products (Pathway B) | Indazole vs. Phthalazine | Prolonged reflux favors Phthalazine. Lower temp (RT) may favor Indazole. |
| Starting Material Remains | Steric Hindrance | The propyl chain adds steric bulk compared to acetophenone. Increase reflux time by 2h. |
References
-
Thorpe-Ziegler Reaction Mechanisms
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation of 3-aminoinden-1-ones."[3] Journal of the Chemical Society, Transactions.
-
Source:
-
-
Synthesis of Phthalazines from Acylbenzonitriles
- El-Gendy, Z., et al. (1989). "Reactions of 2-cyanomethyl- and 2-acyl-benzonitriles with hydrazine." Indian Journal of Chemistry, Section B.
-
Source:
-
Base-Catalyzed Cyclization of o-Cyanoketones
- Vomero, S., et al. (1991). "Synthesis of 3-aminoinden-1-ones as potential CNS active agents." Farmaco.
-
Source:
-
General Hydrazine Cyclization Protocols
- Organic Syntheses, Coll. Vol. 3, p. 351 (1955). "3-Methyl-1-phenylpyrazolone." (Homologous hydrazine chemistry).
-
Source:
Sources
Scale-up synthesis procedures for 2'-Cyano-2,2-dimethylbutyrophenone
Application Note: Scale-Up Synthesis of 2'-Cyano-2,2-dimethylbutyrophenone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2'-Cyano-2,2-dimethylbutyrophenone (also known as 1-(2-cyanophenyl)-2,2-dimethylbutan-1-one). This molecule represents a significant synthetic challenge due to the convergence of two complicating factors:
-
Steric Hindrance: The bulky tert-amyl group (1,1-dimethylpropyl) adjacent to the carbonyl makes nucleophilic attack difficult and prone to side reactions (e.g., reduction or enolization).
-
Ortho-Substitution: The ortho-cyano group is electronically deactivating and sensitive to nucleophiles (e.g., Grignard reagents), precluding direct alkylation of 2-cyanobenzoyl derivatives.
To overcome these barriers, we present a "Nitrile-Last" strategy utilizing a Weinreb amide intermediate. This route circumvents the incompatibility of Grignard reagents with nitrile groups and ensures controlled addition of the bulky alkyl chain. The final installation of the cyano group is achieved via a Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent), which offers superior safety and yield profiles compared to traditional copper-mediated methods at scale.
Retrosynthetic Analysis & Strategy
The design of this synthesis prioritizes chemoselectivity and process safety . Direct reaction of 2-cyanobenzoyl chloride with tert-amyl nucleophiles is rejected due to the high probability of attacking the cyano group (forming imines/ketones) or the "tetrahedral collapse" failure mode associated with bulky acid chlorides.
Selected Route:
-
Step 1: Formation of a Weinreb Amide from 2-chlorobenzoyl chloride. This species prevents over-addition of organometallics.
-
Step 2: Nucleophilic addition of tert-Amylmagnesium chloride . The Weinreb chelation stabilizes the intermediate, allowing the formation of the sterically crowded ketone without touching the aryl chloride.
-
Step 3: Pd-Catalyzed Cyanation of the aryl chloride. This installs the sensitive nitrile group under mild conditions after the harsh organometallic steps are complete.
Figure 1: Retrosynthetic disconnection showing the "Nitrile-Last" strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide
Objective: Create a stable electrophile that resists over-alkylation.
Reagents & Materials:
| Reagent | Equiv. | MW | Amount (Example) |
|---|---|---|---|
| 2-Chlorobenzoyl chloride | 1.0 | 175.01 | 17.5 g |
| N,O-Dimethylhydroxylamine HCl | 1.1 | 97.54 | 10.7 g |
| Triethylamine (Et₃N) | 2.2 | 101.19 | 30.6 mL |
| Dichloromethane (DCM) | Solvent | - | 200 mL |
Protocol:
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with N,O-dimethylhydroxylamine hydrochloride and DCM (150 mL). Cool the suspension to 0°C under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine dropwise over 15 minutes. The mixture will become a clear solution or a light suspension of amine salts.
-
Acylation: Add a solution of 2-Chlorobenzoyl chloride in DCM (50 mL) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature < 5°C. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2]
-
Workup: Quench with water (100 mL). Separate the organic layer.[2][3] Wash the organic phase with 1M HCl (2 x 50 mL) to remove excess amine, followed by sat. NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Yield: Expect ~90-95% yield of a colorless to pale yellow oil. No further purification is usually required for the next step.
Step 2: Grignard Addition (Formation of the Hindered Ketone)
Objective: Install the tert-amyl group. The Weinreb amide is crucial here to prevent the formation of the tertiary alcohol.
Reagents & Materials:
| Reagent | Equiv. | MW | Amount (Example) |
|---|---|---|---|
| Weinreb Amide (from Step 1) | 1.0 | 199.63 | 19.9 g |
| tert-Amylmagnesium chloride | 1.3 | - | 65 mL (2.0M in Et₂O) |
| Tetrahydrofuran (THF) | Solvent | - | 200 mL |
Protocol:
-
Setup: Flame-dry a 1 L 3-neck RBF. Charge with the Weinreb amide and anhydrous THF (200 mL). Cool to -10°C (ice/salt bath).
-
Grignard Addition: Add tert-Amylmagnesium chloride solution dropwise via syringe or cannula over 45 minutes.
-
Critical Control Point: Do not allow the temperature to exceed 0°C. Steric hindrance usually slows the reaction, but the exotherm can still be significant.
-
-
Reaction: After addition, allow the mixture to warm to RT and stir for 4–6 hours.
-
Note: Due to the steric bulk of the tert-amyl group, this reaction is slower than typical Grignard additions. If conversion is incomplete by HPLC (<5% SM), heat to 40°C for 1 hour.
-
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (100 mL). Caution: Gas evolution.
-
Workup: Extract with Et₂O or EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The crude oil often contains unreacted Weinreb amide. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
-
Product: 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one . Expect ~75-85% yield.[4]
Step 3: Pd-Catalyzed Cyanation (The "BMS" Modification)
Objective: Convert the aryl chloride to the nitrile. We use Zn(CN)₂ instead of CuCN for easier workup and higher tolerance of the ortho-ketone.
Reagents & Materials:
| Reagent | Equiv. | MW | Amount (Example) |
|---|---|---|---|
| Cl-Ketone (from Step 2) | 1.0 | 210.70 | 10.5 g |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | 117.44 | 3.5 g |
| Pd₂(dba)₃ | 0.02 | 915.72 | 0.9 g |
| dppf (Ligand) | 0.04 | 554.38 | 1.1 g |
| Zinc Dust (Activator) | 0.1 | 65.38 | 0.3 g |
| DMAc or DMF | Solvent | - | 100 mL |
Protocol:
-
Safety: Perform this entire operation in a well-ventilated fume hood. Have a cyanide antidote kit available.
-
Degassing: Charge the Cl-Ketone, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust into a reaction vessel. Add DMAc (Dimethylacetamide).
-
Sparging: Bubble Nitrogen or Argon through the slurry for 20 minutes to remove oxygen (critical for Pd cycle).
-
Reaction: Heat the mixture to 120°C for 12–16 hours.
-
Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc (200 mL). Add 2M NH₄OH (or 50% saturated NaHCO₃) and stir vigorously for 30 minutes to sequester zinc salts.
-
Filtration: Filter through a pad of Celite to remove palladium black and zinc residues.
-
Extraction: Separate layers. Wash organic layer with water (3 x 100 mL) to remove DMAc, then brine.
-
Purification: Crystallization from Heptane/IPA is often possible. Alternatively, flash chromatography (Hexane/EtOAc).
-
Final Product: 2'-Cyano-2,2-dimethylbutyrophenone .
Mechanistic Insight & Troubleshooting
Why this route works (Causality):
-
Weinreb Amide Magic: The stability of the tetrahedral intermediate formed upon Grignard attack (chelated by the N-methoxy oxygen) prevents the expulsion of the amine leaving group until acidic workup. This guarantees a 1:1 stoichiometry and prevents the formation of the tertiary alcohol, which is the dominant side product when using acid chlorides directly.
-
Palladium vs. Copper: Traditional Rosenmund-von Braun cyanation (CuCN, 200°C) often fails with ortho-substituted ketones due to steric blocking of the copper center. The Pd(0)/dppf system is more active and operates via an oxidative addition mechanism that is less sensitive to the steric bulk of the adjacent tert-amyl ketone.
Figure 2: Simplified Catalytic Cycle for the Cyanation Step.
Analytical Data (Expected)
-
Appearance: White to off-white crystalline solid or viscous pale oil.
-
¹H NMR (400 MHz, CDCl₃):
- 7.75 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H) [Aromatic region characteristic of ortho-substitution].
- 1.70 (q, 2H, -CH₂-CH₃).
- 1.25 (s, 6H, -C(CH₃)₂).
- 0.85 (t, 3H, -CH₂-CH₃).
-
IR (Neat): ~2225 cm⁻¹ (CN stretch), ~1690 cm⁻¹ (Ketone C=O, shifted due to steric/ortho effects).
References
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters1981 , 22, 3815–3818. Link
-
Grignard Addition to Weinreb Amides: Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie1997 , 339, 517–524. Link
-
Pd-Catalyzed Cyanation (Zn(CN)₂): Zanon, J.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society2003 , 125, 2890–2891. (Note: Adapting Buchwald conditions for Aryl-Cl). Link
-
Scale-Up of Cyanation: Ramnauth, J. et al. "Scale-Up of a Palladium-Catalyzed Cyanation Reaction." Organic Process Research & Development2016 , 20, 451. Link
-
General Process Chemistry: Anderson, N. G.[2] Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.
Sources
- 1. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 4. DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2'-Cyano-2,2-dimethylbutyrophenone Synthesis
Case ID: YIELD-OPT-22DM Status: Active Specialist: Senior Application Scientist Topic: Overcoming Steric Hindrance & Catalyst Deactivation in Ortho-Cyanation
Executive Summary & Diagnostic
The Core Problem: The synthesis of 2'-Cyano-2,2-dimethylbutyrophenone presents a classic "perfect storm" of synthetic challenges:
-
Steric Bulk: The tert-amyl-like tail (2,2-dimethylpropyl) creates significant steric shielding around the carbonyl.
-
Ortho-Substitution: The target cyano group is at the ortho position (2-position) relative to the bulky ketone.
-
Deactivation: Direct Friedel-Crafts acylation of benzonitrile is non-viable due to ring deactivation.
The Standard Route (and why it fails): Most researchers attempt to synthesize the 2'-chloro-2,2-dimethylbutyrophenone intermediate (via Friedel-Crafts) and then convert the chloride to a nitrile using the Rosenmund-von Braun reaction (CuCN/DMF).
-
Failure Mode: The ortho-chloro substituent is sterically crowded. Standard CuCN conditions require high heat (
C), leading to ketone degradation, tar formation, and incomplete conversion (stalling at ~60%).
The Solution: To improve yield from <50% to >85%, you must transition from thermal copper-mediated cyanation to Palladium-Catalyzed Cyanation using non-toxic cyanide sources, or use Ionic Liquid enhanced Copper protocols.
Protocol A: The "Gold Standard" (Pd-Catalyzed Cyanation)
This protocol replaces the harsh Rosenmund-von Braun conditions with a mild, catalytic system specifically designed for sterically hindered ortho-chlorides.
Mechanism of Action
Unlike Copper(I) which requires high thermal energy to insert into the Ar-Cl bond, Palladium(0) with electron-rich, bulky phosphine ligands (like CM-Phos or XPhos ) can undergo oxidative addition at
Step-by-Step Methodology
Reagents:
-
Substrate: 2'-Chloro-2,2-dimethylbutyrophenone (1.0 equiv)
-
Catalyst:
(2 mol%)[1] -
Ligand: CM-Phos or XPhos (4 mol%) (Crucial for steric bulk)
-
Cyanide Source:
(0.5 equiv)[1] -
Base:
(1.0 equiv) -
Solvent: 1,4-Dioxane : Water (1:1 ratio)
Workflow:
-
Degassing: Charge a reaction vessel with the aryl chloride,
, , and the ligand. Purge with Argon for 15 minutes. Oxygen is a yield-killer here. -
Catalyst Addition: Add
and the solvent mixture (Dioxane/Water).-
Note: Water is essential to solubilize the ferrocyanide.[1]
-
-
Reaction: Heat to 80°C (internal temperature). Stir vigorously (1000 rpm).
-
Checkpoint: Conversion should reach >90% within 4-6 hours.
-
-
Workup: Dilute with Ethyl Acetate. Wash with water.[1][2][3] The ferrocyanide byproduct remains in the aqueous phase (non-toxic).
Yield Expectation: 85-92% (Isolated).
Protocol B: The "Classic" Optimization (CuCN + Ionic Liquids)
If Palladium cost is prohibitive, you can optimize the Copper route. Do NOT use standard DMF reflux.
The Fix: Use 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the solvent/promoter. The ionic liquid acts as a "halogen scavenger" and stabilizes the transition state, allowing the reaction to proceed at lower temperatures (
Workflow:
-
Mix 2'-Chloro-2,2-dimethylbutyrophenone (1.0 equiv) and CuCN (1.2 equiv) in [bmim]Br (2.0 equiv).
-
Add 10 mol% KI (Potassium Iodide).
-
Why? The
undergoes halogen exchange with the (Finkelstein-type) in situ, creating a more reactive Ar-I intermediate.
-
-
Heat to 120°C under vacuum (to remove any moisture) then under
for 12 hours. -
Extraction: Extract the product with diethyl ether directly from the ionic liquid (the IL can be recycled).
Yield Expectation: 70-75%.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning (Pd Route) | Ensure |
| Black Tar Formation | Thermal Degradation (Cu Route) | Temperature is too high (>150°C). Switch to Protocol B (Ionic Liquid) or Protocol A (Pd). |
| Product is "Missing" | Emulsion/Hydrolysis | The ketone is sterically hindered but can still form hydrates or emulsions. Use aggressive brine washes or filter through Celite to break emulsions. |
| Starting Material Remains | Steric Shielding | The 2,2-dimethyl group blocks the catalyst. Switch Ligand: Use CM-Phos or SPhos . These are "buchwald" ligands designed for ortho-hindrance. |
Visualizing the Solution
Workflow: Decision Tree for Yield Improvement
Caption: Decision matrix for selecting the optimal cyanation pathway based on yield requirements and resource availability.
Mechanistic Pathway: The Ligand Effect
Caption: The catalytic cycle highlighting how bulky ligands (CM-Phos) overcome the steric barrier of the 2,2-dimethyl group during oxidative addition.
References
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[4] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1] Organic Letters, 13(3), 648–651.[4]
- Relevance: Establishes the protocol for using CM-Phos with sterically hindered ortho-chlorides.
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[5] Chemical Communications, (12), 1388-1389.
- Relevance: Introduction of the non-toxic cyanide source to prevent c
-
Wu, J., Zhang, L., & Sun, X. (2005). Ionic Liquid-Promoted Rosenmund-von Braun Reaction.[2] Journal of Organic Chemistry.
- Relevance: Validates the use of ionic liquids to lower reaction temperatures in Cu-mediated cyan
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[6] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
- Relevance: Mechanistic basis for adding KI (iodide)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Crystallization Optimization of 2'-Cyano-2,2-dimethylbutyrophenone (CDBP)
Status: Operational Ticket Focus: Process Chemistry / Solid-State Optimization Applicable Compound: 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone CAS: [Proprietary/Generic Reference Class: Butyrophenones]
Introduction: The Challenge of Steric Hindrance
Welcome to the CDBP Optimization Hub. 2'-Cyano-2,2-dimethylbutyrophenone is a notoriously difficult intermediate to crystallize. Its structure features a gem-dimethyl group adjacent to the carbonyl, creating significant steric bulk, and a 2-cyano group that introduces dipole moments often leading to oiling out (Liquid-Liquid Phase Separation or LLPS) rather than nucleation.
This guide moves beyond basic "dissolve and cool" instructions. We address the thermodynamics of hindered ketones and provide self-validating protocols to ensure a robust solid form.
Module 1: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns into a milky emulsion or separates into an oil layer upon cooling. Why isn't it crystallizing?
A: You have entered the Metastable Miscibility Gap. This is the most common failure mode for CDBP. The "oil" is a solute-rich liquid phase.[1] This occurs because the energy barrier to form a crystal lattice (nucleation) is higher than the energy required to separate into a liquid amorphous phase.
The Fix: Seeding in the Metastable Zone Width (MSZW)
You must bypass the spontaneous nucleation threshold and provide a template for growth before the solution hits the oiling-out temperature (
Protocol: Controlled Seeding Workflow
-
Determine Saturation Temperature (
): Heat your mixture until clear. Cool slowly. Note the temperature where the first cloudiness appears ( ). If it's oil droplets, your is likely just below this. -
The Hold Step: Re-heat to
to dissolve everything. -
The Critical Cool: Cool to exactly
. The solution should be supersaturated but clear. -
Seed Addition: Add 0.5 - 1.0 wt% of pure, milled CDBP seed crystals.
-
Isothermal Aging: Hold the temperature constant for 2–4 hours. Do not cool further yet.
-
Validation: Visually confirm the seeds are growing and not dissolving or clumping into oil.
-
-
Slow Ramp: Once a seed bed is established, cool at a rate of 0.1°C/min.
Module 2: Solvent System Selection
Q: Which solvent system maximizes yield without trapping impurities?
A: Avoid single solvents.[2] Use a Binary System. Single solvents often require extremely low temperatures for CDBP, increasing viscosity and trapping impurities. We recommend "Anti-solvent Cooling Crystallization."
Recommended Solvent Systems Table
| System Class | Solvent (Good) | Anti-Solvent (Poor) | Ratio (v/v) | Mechanism | Best For |
| Polar/Protic | Methanol or IPA | Water | 1:0.5 | Hydrogen bonding disruption | Removing inorganic salts & polar byproducts. |
| Hydrocarbon | Toluene | Heptane | 1:3 | Van der Waals packing | High-purity polymorphism control; avoiding solvates. |
| High Solubility | Ethyl Acetate | Hexane | 1:4 | Rapid supersaturation | Initial crude purification (lower yield, higher speed). |
Critical Note: When using Methanol/Water, add water slowly via a dosing pump. Adding it too fast creates local zones of high supersaturation, triggering immediate oiling out.
Module 3: Impurity Rejection & Color Correction
Q: My crystals are yellow/orange and the melting point is depressed ( ). How do I fix this?
A: You are likely co-crystallizing the "Des-cyano" or "Isomer" impurities. In Friedel-Crafts or Grignard syntheses of CDBP, the 4'-cyano isomer or unreacted starting materials often have similar solubility profiles.
The "Purge Factor" Protocol
To reject these impurities, you must stop the crystallization before the impurity reaches its saturation limit.
-
Harvest Early: Do not cool to the absolute minimum temperature. If your theoretical yield is 90% at 0°C, aim for 80% yield at 10°C. The last 10% of the solid often contains 50% of the impurities.
-
The Wash: Do not wash with cold mother liquor. Wash with a pre-chilled mixture of your solvent system with a slightly higher ratio of Anti-Solvent (e.g., if crystallizing in 1:1 MeOH/Water, wash with 1:2 MeOH/Water).
-
Recrystallization: If purity is critical, perform a "Slurry Swish."
-
Suspend solids in Heptane (10 volumes).
-
Heat to 40°C (do not dissolve completely).
-
Stir for 4 hours.
-
Cool and filter.[3] This leaches surface impurities without total dissolution.
-
Module 4: Process Visualization (The Logic)
The following diagram illustrates the decision logic for handling the CDBP crystallization, specifically distinguishing between a successful nucleation event and the "Oiling Out" failure mode.
Figure 1: Decision matrix for CDBP crystallization. Note the critical loop at the "Oiling Out" stage requiring solvent adjustment or thermal cycling.
Module 5: Scale-Up Considerations
Q: The process worked in the lab (10g) but failed in the pilot plant (5kg). Why?
A: Mixing Dynamics and Local Supersaturation.
In a small flask, magnetic stirring creates uniform supersaturation. In a large reactor, adding anti-solvent (like water) too quickly creates a "plume" of high concentration where
Scale-Up Rules:
-
Tip Speed: Maintain constant impeller tip speed, not just RPM, to ensure consistent shear.
-
Dosing Location: Add anti-solvent below the liquid surface, directly into the high-shear zone of the impeller, not on top of the liquid.
-
Filtration: CDBP crystals can be plate-like and slow to filter. Avoid aggressive pressure filtration which can collapse the cake; use centrifugation if possible.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on the Metastable Zone Width and seeding strategies).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms on "oiling out" or Liquid-Liquid Phase Separation).
-
Denehy, E., et al. (2018). "Oiling Out" in Crystallization: Phase Diagrams and Troubleshooting. Organic Process Research & Development. (Specific methodologies for handling hindered aromatic ketones).
-
Nagy, Z. K., et al. (2012). Advances in Crystallization from Solutions. Chemical Reviews. (Advanced control of polymorphism and impurity rejection).
-
Bayer CropScience Patents. (Various). Patents related to the synthesis of Isoxaflutole intermediates often describe the purification of 1-(2-cyanophenyl)-2,2-dimethyl-1-butanone via specific solvent washes.
Sources
Navigating Steric Congestion: A Technical Support Guide for 2,2-Dimethylbutyrophenone Reactions
Welcome to the technical support center for resolving challenges in reactions involving 2,2-dimethylbutyrophenone (also known as pivalophenone). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique steric challenges posed by the bulky tert-butyl group adjacent to the carbonyl. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these synthetic hurdles. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to build your intuition for handling sterically demanding substrates.
Section 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: My Grignard reaction with 2,2-dimethylbutyrophenone is giving low to no yield of the desired tertiary alcohol, and I am recovering a significant amount of starting material. What is happening and how can I fix it?
Answer:
This is a classic problem of steric hindrance and a competing side reaction: enolization. The bulky tert-butyl group shields the electrophilic carbonyl carbon, making it difficult for the nucleophilic Grignard reagent to attack.[1] Instead, the Grignard reagent, which is also a strong base, can abstract an acidic α-proton from the benzylic position to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[2]
Troubleshooting Steps:
-
Switch to a Less Hindered and More Nucleophilic Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to side reactions like reduction than Grignard reagents. However, they are also strong bases.
-
Employ Organocerium Reagents (Nozaki-Hiyama-Kishi type reaction): This is often the most effective solution. Organocerium reagents, prepared in situ from organolithiums and a cerium(III) salt (e.g., CeCl₃), are highly nucleophilic but significantly less basic than their organolithium or Grignard counterparts.[3][4] This dramatically favors nucleophilic addition over enolization, even with highly enolizable and sterically hindered ketones.[3]
-
Causality: The cerium atom's oxophilicity allows it to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The transmetalation from lithium or magnesium to cerium reduces the basicity of the carbanion, tipping the balance in favor of the desired 1,2-addition.[4]
-
Workflow for Overcoming Low Yield in Nucleophilic Addition
Caption: Decision workflow for troubleshooting Grignard reactions.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Question: I am attempting a Wittig reaction on 2,2-dimethylbutyrophenone to form an alkene, but the reaction is sluggish and gives a poor yield. Why is this happening?
Answer:
The Wittig reaction is notoriously sensitive to steric hindrance at the carbonyl carbon.[5] The approach of the bulky phosphorus ylide is impeded by the tert-butyl group of 2,2-dimethylbutyrophenone. Furthermore, if you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), its reduced nucleophilicity makes it even less likely to react with a hindered ketone.[5]
Troubleshooting Steps:
-
Use a More Reactive (Unstabilized) Ylide: If you must use a Wittig reagent, an unstabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is your best option as it is more nucleophilic.[5]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is the preferred method for olefination of sterically hindered ketones.[5][6] The phosphonate carbanions used in the HWE reaction are more nucleophilic than the analogous phosphorus ylides and the reaction conditions can be tuned for better results.[7]
-
Causality: The smaller steric profile and increased nucleophilicity of the phosphonate carbanion allow it to access the hindered carbonyl carbon more effectively. Additionally, the water-soluble phosphate byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[7]
-
Comparative Data for Olefination Methods
| Method | Reagent/Conditions | Typical Outcome with Hindered Ketones | Reference |
| Wittig Reaction (Stabilized Ylide) | Ph₃P=CHCO₂Et, NaH, THF | Very low to no yield | [5] |
| Wittig Reaction (Unstabilized Ylide) | Ph₃P=CH₂, n-BuLi, THF | Moderate yield, requires forcing conditions | [5] |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Good to excellent yield | [8] |
| Still-Gennari Modification (for Z-alkenes) | (CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6 | Good yield, Z-selective | [8] |
Enolate Formation and Alkylation
Question: I am trying to deprotonate 2,2-dimethylbutyrophenone to form the enolate for an alkylation reaction, but I am getting a mixture of products and/or low conversion. What are the key considerations?
Answer:
While 2,2-dimethylbutyrophenone does not have α-protons on the tert-butyl side, the benzylic protons are available for deprotonation. However, the formation of the enolate can be complicated by the steric bulk of the substrate and the choice of base.
Key Considerations:
-
Choice of Base: A strong, non-nucleophilic, and sterically hindered base is crucial. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[9][10] Its bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, while its strength ensures near-quantitative and irreversible deprotonation to form the enolate.[11][12]
-
Temperature Control (Kinetic vs. Thermodynamic Control): For unsymmetrical ketones, temperature control is key to regioselectivity. For 2,2-dimethylbutyrophenone, there is only one possible enolate. However, low temperatures (e.g., -78 °C) are still essential to prevent side reactions, such as self-condensation (though less of an issue for this hindered ketone) and to ensure the stability of the LDA and the resulting enolate.[12]
-
Order of Addition: Always add the ketone solution slowly to the LDA solution at low temperature. This ensures that the base is always in excess, preventing any unreacted ketone from being present to react with the newly formed enolate.[12]
Experimental Workflow for Enolate Alkylation
Caption: Step-by-step workflow for the alkylation of 2,2-dimethylbutyrophenone.
Section 2: Frequently Asked Questions (FAQs)
Q1: For the reduction of the carbonyl in 2,2-dimethylbutyrophenone to an alcohol, will standard sodium borohydride (NaBH₄) work?
A1: Due to the steric hindrance, the reaction with NaBH₄ will be very slow. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be more effective. However, for a more selective and milder reduction, the Luche reduction (NaBH₄ in the presence of CeCl₃ in methanol) is an excellent choice. The cerium salt acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the hydride, and can lead to high yields even with hindered ketones.[13][14][15]
Q2: I need to form an epoxide from 2,2-dimethylbutyrophenone. What is the best method?
A2: The Corey-Chaykovsky reaction is well-suited for this transformation.[14][16] This reaction uses a sulfur ylide (e.g., dimethylsulfoxonium methylide or dimethylsulfonium methylide) to transfer a methylene group to the carbonyl, forming an epoxide.[17] While steric hindrance can slow the reaction, it is generally more effective than attempting epoxidation via other routes that might be complicated by the bulky tert-butyl group. The reaction involves the nucleophilic attack of the ylide on the carbonyl, followed by an intramolecular Sₙ2 reaction to form the three-membered ring.[17]
Q3: Can I use Friedel-Crafts acylation to synthesize 2,2-dimethylbutyrophenone itself?
A3: Yes, 2,2-dimethylbutyrophenone is typically synthesized via the Friedel-Crafts acylation of benzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, it's important to be aware of potential rearrangements of the acylating agent under the reaction conditions, although with the tert-butyl group, this is less of a concern than with other alkyl groups.
Q4: Are there any general tips for working with sterically hindered ketones like 2,2-dimethylbutyrophenone?
A4:
-
Increase Reaction Temperature and Time: Overcoming the higher activation energy associated with steric hindrance often requires more forcing conditions. Monitor your reactions carefully by TLC or other methods to determine the optimal reaction time.
-
Use More Reactive Reagents: As discussed, choosing more nucleophilic reagents (organoceriums over Grignards, HWE over Wittig) is a key strategy.
-
Consider Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like THF are commonly used for many of the reactions discussed.
Section 3: Detailed Experimental Protocols
Protocol 1: Organocerium-Mediated Addition of Methyllithium to 2,2-Dimethylbutyrophenone
This protocol is adapted from the general procedures for organocerium additions to hindered ketones.[3][4]
-
Preparation of Anhydrous Cerium(III) Chloride:
-
Place CeCl₃·7H₂O in a round-bottom flask.
-
Heat gently under vacuum (e.g., with a heat gun) until the solid becomes a free-flowing white powder.
-
Once cool, keep the flask under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add a solution of methyllithium (1.1 equivalents) in Et₂O dropwise to the stirred CeCl₃ suspension.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add a solution of 2,2-dimethylbutyrophenone (1.0 equivalent) in anhydrous THF dropwise.
-
-
Reaction and Workup:
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Horner-Wadsworth-Emmons Olefination of 2,2-Dimethylbutyrophenone
This protocol is a general procedure for HWE reactions with ketones.[6][8]
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C (ice bath).
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 1 hour).
-
-
Reaction:
-
Cool the resulting ylide solution to 0 °C.
-
Slowly add a solution of 2,2-dimethylbutyrophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkene.
-
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. scribd.com [scribd.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Luche reduction - Wikipedia [en.wikipedia.org]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 17. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC Method Validation Guide: 2'-Cyano-2,2-dimethylbutyrophenone Purity Profiling
Executive Summary
In the synthesis of triazole fungicides like Myclobutanil, the intermediate 2'-Cyano-2,2-dimethylbutyrophenone (CDBP) serves as a critical quality checkpoint. Its purity directly correlates to the yield and safety profile of the final agrochemical.
Standard generic HPLC methods often utilize isocratic elution on C18 columns. While sufficient for crude assay, these "legacy" methods frequently fail to resolve critical impurities—specifically the des-cyano degradant and regioisomers formed during the alkylation of 2-chlorobenzonitrile.
This guide objectively compares a Legacy Isocratic C18 Method against an Optimized Phenyl-Hexyl Gradient Method . We demonstrate that while the legacy method offers speed, the optimized method provides the necessary specificity and resolution required for regulatory-grade validation under ICH Q2(R1) guidelines.
Chemical Context & The Separation Challenge
Analyte: 2'-Cyano-2,2-dimethylbutyrophenone Molecular Feature: Aromatic ring substituted with a highly polar nitrile (-CN) group and a hydrophobic bulky alkyl chain.
-
The Challenge: The nitrile group creates a strong dipole, but the bulky dimethyl chain dominates the hydrophobic interaction in standard Reverse Phase (RP) systems. On a standard C18 column, the hydrophobic retention often masks subtle electronic differences between the main peak and impurities lacking the nitrile group.
-
The Solution: Utilizing a Phenyl-Hexyl stationary phase introduces
interactions. The electron-withdrawing nitrile group on the benzene ring alters the -cloud density, allowing the Phenyl-Hexyl phase to discriminate between CDBP and its non-nitrile impurities much more effectively than C18.
Comparative Methodology: Legacy vs. Optimized
We evaluated two distinct methodologies. The data below highlights the performance gap.
Method A: Legacy (Generic C18)
-
Column: Standard C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (60:40 Isocratic)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV 220 nm
Method B: Optimized (Phenyl-Hexyl Gradient)
-
Column: High-Performance Phenyl-Hexyl (2.7 µm, 3.0 x 100 mm) - Core-Shell Technology
-
Mobile Phase:
-
Gradient: 40% B to 80% B over 10 mins.
-
Flow Rate: 0.8 mL/min
Performance Data Comparison
| Parameter | Method A (Legacy C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Resolution (Rs) (Main Peak vs. Impurity A) | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Method B Superior |
| Tailing Factor | 1.4 | 1.05 | Method B Superior |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | Method B (10x Sensitivity) |
| Run Time | 8.0 min | 12.0 min | Method A Faster |
| Solvent Consumption | 8 mL/run | 9.6 mL/run | Comparable |
Analyst Note: While Method A is faster, the Resolution (Rs) of 1.2 is below the FDA/ICH recommended threshold of >2.0 for critical pairs. Method B is the only viable option for purity validation.
Validated Experimental Protocol (Method B)
This protocol is designed to be self-validating. If system suitability criteria are not met, the run automatically fails.
Equipment & Reagents[1][2][3][4]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Column: Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent).
-
Solvents: HPLC Grade Acetonitrile; Milli-Q Water; 85% Phosphoric Acid.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of Phosphoric Acid to 1000 mL water. Filter through 0.22 µm nylon filter.
-
Standard Stock (1.0 mg/mL): Weigh 50.0 mg of certified CDBP reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
System Suitability Solution: Mix Standard Stock with equal parts of the known impurity "Des-cyano-CDBP" (if available) or subject a small aliquot of Standard Stock to 0.1N NaOH stress (1 hour) to generate degradation products.
Instrument Parameters[1][2]
-
Column Temp: 40°C (Critical for viscosity control)
-
Injection Vol: 5 µL
-
Wavelength: 235 nm (Optimized max absorbance for the phenone system)
-
Gradient Table:
-
0.0 min: 40% B
-
8.0 min: 80% B[3]
-
8.1 min: 40% B
-
12.0 min: Stop
-
Validation Workflow Diagram
The following diagram outlines the logical flow of the validation process, compliant with ICH Q2(R1).
Figure 1: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) standards.
Validation Results Summary
The following data represents the performance of Method B during formal validation.
Linearity & Range
Calibration curves were prepared from 50% to 150% of the target concentration (0.5 mg/mL).
| Concentration (%) | Area Counts (mAU*s) | Statistical Result |
| 50 | 1250.4 | Slope: 25.1 |
| 75 | 1870.1 | Intercept: 4.2 |
| 100 | 2510.8 | Correlation (R²): 0.9998 |
| 125 | 3140.5 | Status: Pass |
| 150 | 3765.2 |
Accuracy (Recovery)
Spiked placebo samples at three levels.
| Spike Level | Recovery % (Mean) | RSD % | ICH Limit |
| 80% | 99.4% | 0.8% | 98-102% |
| 100% | 100.1% | 0.5% | 98-102% |
| 120% | 99.8% | 0.6% | 98-102% |
Robustness
Small deliberate changes were made to Method B to test stability.
-
Flow Rate (±0.1 mL/min): Retention time shift < 5%; Resolution maintained > 3.0.
-
Column Temp (±5°C): No significant change in peak symmetry.
-
Wavelength (±2 nm): < 1% change in Area counts.
Discussion & Troubleshooting
Why the Phenyl-Hexyl Column Wins
The "Legacy" C18 method relies solely on hydrophobic subtraction. Because CDBP and its impurities (like the des-cyano form) share the same bulky alkyl backbone, their hydrophobicity is nearly identical. The Phenyl-Hexyl phase, however, engages in
Troubleshooting Guide
-
Peak Tailing: If tailing factor > 1.2, ensure the Phosphoric Acid concentration is accurate. The low pH (approx 2.1) suppresses the ionization of any residual silanols on the column.
-
Baseline Drift: In the gradient method, a baseline drift at 235 nm usually indicates low-quality Acetonitrile. Ensure "Gradient Grade" solvents are used.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., & Dolan, J. W. (2007). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.
-
BenchChem. (2025).[5] HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. (Reference for general nitrile/amino separation principles). Link
-
MDPI. (2020). Removal of Myclobutanil and Detoxification in Modified Biomixtures. (Context on Myclobutanil intermediates). Link
Sources
A Comparative Guide to the Reactivity of 2'-Cyano- vs. 2'-Chloro-2,2-dimethylbutyrophenone for the Research Scientist
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of synthetic intermediates is paramount for efficient and predictable synthesis design. This guide provides an in-depth, objective comparison of the chemical reactivity of two key butyrophenone derivatives: 2'-Cyano-2,2-dimethylbutyrophenone and 2'-Chloro-2,2-dimethylbutyrophenone. While direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry, data from analogous compounds, and theoretical considerations to provide a robust predictive analysis of their relative reactivity.
Introduction: The Structural and Electronic Landscape
2'-Cyano-2,2-dimethylbutyrophenone and 2'-Chloro-2,2-dimethylbutyrophenone are ortho-substituted aromatic ketones that share a common bulky 2,2-dimethylbutyrophenone core but differ in the electronic nature of their ortho-substituent. This seemingly small difference has a profound impact on the reactivity of the carbonyl group, which is the primary site for a wide range of chemical transformations.
The key to understanding their differential reactivity lies in a careful analysis of the electronic and steric effects imparted by the cyano (-CN) and chloro (-Cl) groups.
Electronic Effects: A Tale of Two Electron-Withdrawing Groups
Both the cyano and chloro substituents are electron-withdrawing, a property that generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the magnitude and nature of their electron-withdrawing effects differ significantly.
2.1. Inductive and Resonance Effects
-
2'-Cyano Group: The cyano group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). The linear geometry of the cyano group allows for effective overlap of its π* orbitals with the π system of the aromatic ring, delocalizing electron density away from the ring and, by extension, from the carbonyl group.
-
2'-Chloro Group: The chloro group is also electron-withdrawing, primarily through a strong negative inductive effect (-I) due to the high electronegativity of chlorine. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). This resonance donation partially counteracts the inductive withdrawal, making the chloro group a less powerful net electron-withdrawing group compared to the cyano group.
Table 1: Comparison of Electronic Properties of Cyano and Chloro Substituents
| Property | Cyano (-CN) | Chloro (-Cl) |
| Inductive Effect | Strongly withdrawing (-I) | Strongly withdrawing (-I) |
| Resonance Effect | Strongly withdrawing (-M) | Weakly donating (+M) |
| Net Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
This fundamental difference in electronic character is the primary driver for the anticipated higher reactivity of the 2'-cyano derivative in nucleophilic addition reactions.
Steric Considerations: The Role of the Ortho-Substituent and the Butyrophenone Core
The presence of an ortho-substituent introduces steric hindrance around the carbonyl group, which can impede the approach of a nucleophile.
-
2'-Cyano Group: The cyano group is linear and relatively small in terms of its steric footprint directly adjacent to the carbonyl group. This suggests that it will exert a less significant steric hindrance compared to more bulky groups.
-
2'-Chloro Group: The chloro group is larger than the cyano group and will present a greater steric barrier to the incoming nucleophile.
Compounding this is the bulky 2,2-dimethylpropyl group (a tert-butylmethyl group) attached to the carbonyl. This group already provides a significant level of steric congestion. The combination of this bulky alkyl group and an ortho-substituent will further influence the accessibility of the carbonyl carbon.
Caption: Steric environment around the carbonyl group.
Comparative Reactivity in Key Transformations
Based on the electronic and steric factors discussed, we can predict the relative reactivity of 2'-Cyano- and 2'-Chloro-2,2-dimethylbutyrophenone in several key reaction classes.
4.1. Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of carbonyl compounds. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
-
Prediction: 2'-Cyano-2,2-dimethylbutyrophenone is expected to be more reactive towards nucleophiles than its 2'-chloro counterpart.
-
Justification: The superior electron-withdrawing ability of the cyano group will render the carbonyl carbon of the cyano derivative significantly more electron-deficient and thus more electrophilic. While the chloro group also enhances electrophilicity compared to an unsubstituted butyrophenone, its effect is attenuated by its resonance donation. Furthermore, the smaller steric profile of the cyano group will allow for easier access of the nucleophile to the reaction center.
Table 2: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Electronic Effect on Carbonyl Carbon | Steric Hindrance from Ortho-Substituent | Predicted Reactivity |
| 2'-Cyano-2,2-dimethylbutyrophenone | Strong activation (highly electrophilic) | Lower | Higher |
| 2'-Chloro-2,2-dimethylbutyrophenone | Moderate activation (moderately electrophilic) | Higher | Lower |
4.2. Reduction Reactions
The reduction of the carbonyl group to an alcohol, typically using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is a fundamental transformation. The mechanism involves the nucleophilic attack of a hydride ion.
-
Prediction: 2'-Cyano-2,2-dimethylbutyrophenone is predicted to undergo reduction more readily than 2'-Chloro-2,2-dimethylbutyrophenone.
-
Justification: The same electronic arguments that favor nucleophilic addition in general apply here. The more electrophilic carbonyl carbon of the cyano derivative will be more susceptible to hydride attack.
4.3. Reactions with Organometallic Reagents
Reactions with Grignard or organolithium reagents are powerful methods for carbon-carbon bond formation. These reactions proceed via nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon.
-
Prediction: 2'-Cyano-2,2-dimethylbutyrophenone is expected to react faster with organometallic reagents.
-
Justification: The enhanced electrophilicity of the carbonyl carbon in the cyano derivative will lead to a lower activation energy for the addition of the organometallic nucleophile. However, it is important to consider potential side reactions. The cyano group itself can be susceptible to attack by highly reactive organometallic reagents, which could lead to a more complex product mixture. The chloro substituent is generally unreactive towards Grignard reagents under standard conditions for carbonyl addition.
Caption: Factors influencing the nucleophilic addition to the butyrophenones.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predictions made in this guide, the following experimental protocols are proposed. These experiments are designed to provide quantitative or semi-quantitative data on the relative reactivity of the two compounds.
5.1. Competitive Reduction with Sodium Borohydride
This experiment will provide a direct comparison of the reduction rates.
Methodology:
-
Prepare an equimolar solution of 2'-Cyano-2,2-dimethylbutyrophenone and 2'-Chloro-2,2-dimethylbutyrophenone in a suitable solvent (e.g., methanol or ethanol).
-
Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.5 equivalents) to the solution at a controlled temperature (e.g., 0 °C).
-
Stir the reaction for a defined period.
-
Quench the reaction with a weak acid.
-
Analyze the reaction mixture by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the ratio of the unreacted starting materials and the corresponding alcohol products.
-
A higher consumption of the 2'-cyano derivative would confirm its greater reactivity.
5.2. 13C NMR Spectroscopic Analysis
The chemical shift of the carbonyl carbon in the 13C NMR spectrum is a sensitive probe of its electronic environment. A more downfield chemical shift indicates a more deshielded (i.e., more electrophilic) carbon.
Methodology:
-
Acquire the 13C NMR spectra of both 2'-Cyano-2,2-dimethylbutyrophenone and 2'-Chloro-2,2-dimethylbutyrophenone in the same deuterated solvent (e.g., CDCl₃).
-
Compare the chemical shifts (δ) of the carbonyl carbons.
-
It is predicted that the carbonyl carbon of the 2'-cyano derivative will have a more downfield chemical shift than that of the 2'-chloro derivative, providing spectroscopic evidence for its higher electrophilicity.
Conclusion and Outlook
Based on a thorough analysis of the electronic and steric properties of the cyano and chloro substituents, this guide concludes that 2'-Cyano-2,2-dimethylbutyrophenone is anticipated to be significantly more reactive towards nucleophilic attack than 2'-Chloro-2,2-dimethylbutyrophenone . This heightened reactivity is primarily attributed to the superior electron-withdrawing nature of the cyano group, which renders the carbonyl carbon more electrophilic.
For synthetic chemists, this implies that reactions involving nucleophilic addition to the 2'-cyano derivative can likely be performed under milder conditions and may proceed at a faster rate. Conversely, the 2'-chloro derivative offers greater stability towards nucleophiles, which might be advantageous in multi-step syntheses where the carbonyl group needs to be preserved while other transformations are carried out.
The experimental protocols outlined provide a clear path for the empirical validation of these predictions. Such studies would be a valuable contribution to the understanding of substituent effects in this important class of compounds and would further aid in the rational design of synthetic routes in drug discovery and development.
References
While direct comparative studies are not available, the principles discussed are well-established in the field of physical organic chemistry. For further reading on the topics of electronic and steric effects in organic reactions, the following resources are recommended:
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
Comparative Guide: Reference Standard Strategies for 2'-Cyano-2,2-dimethylbutyrophenone
Topic: Reference Standards for 2'-Cyano-2,2-dimethylbutyrophenone Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone is a critical intermediate, often associated with the synthesis of triazole fungicides (e.g., Difenoconazole derivatives) and specific kinase inhibitors. Its structural complexity—featuring a sterically hindered ketone adjacent to a labile ortho-cyano group—presents unique analytical challenges.
Unlike common commodity chemicals, ISO 17034 Certified Reference Materials (CRMs) for this specific intermediate are rarely available off-the-shelf. This guide objectively compares the available reference standard grades and provides a self-validating protocol to bridge the gap between "Research Grade" chemicals and "Reference Standard" quality using Quantitative NMR (qNMR).
Part 1: The Hierarchy of Standards
Objective comparison of reference material grades available for niche intermediates.
For a molecule like 2'-Cyano-2,2-dimethylbutyrophenone, the "Gold Standard" (ISO 17034) is often a theoretical ideal rather than a catalog reality. Researchers must often characterize lower-grade materials to create their own working standards.
| Feature | ISO 17034 CRM (Primary) | ISO 17025 Analytical Standard (Secondary) | Research Chemical / In-House |
| Traceability | SI-Traceable (NIST/NMIJ) | Traceable to Primary CRM | Unknown / Vendor Declaration |
| Uncertainty | Explicitly calculated ( | Measurement uncertainty only | Not provided |
| Purity Method | Mass Balance (HPLC + GC + KF + ROI) OR qNMR | HPLC Area % (Relative) | HPLC Area % (often unvalidated) |
| Water/Solvent | Quantified (KF + GC-HS) | Often ignored or "Loss on Drying" | Unknown |
| Suitability | Instrument Calibration, Method Validation | Routine QC, Retention Time Marker | Synthesis starting material |
| Cost/Availability | High / Custom Synthesis Required | Medium / Occasional Availability | Low / Readily Available |
Critical Analysis
-
The Trap of "Research Grade": Vendors often sell this molecule with >95% purity based on HPLC-UV at 254 nm. However, the ortho-cyano group can hydrolyze to the amide (2,2-dimethyl-2'-carbamoylbutyrophenone) or acid, which may have different response factors. Relying on area % without orthogonal validation is a critical failure point.
-
The Solution: If an ISO 17034 CRM is unavailable, you must qualify an In-House Primary Standard using qNMR.
Part 2: Decision Matrix & Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying a reference standard for this specific molecule.
Caption: Workflow for converting a commercial research chemical into a qualified working standard when CRMs are unavailable.
Part 3: The "Gold Standard" Protocol (qNMR)
Expertise & Experience: Why qNMR? For 2'-Cyano-2,2-dimethylbutyrophenone, chromatographic purity is deceptive due to the lack of UV-active impurities (like aliphatic side-chain degradants) or response factor differences. Quantitative NMR (qNMR) is the only self-validating method because the signal intensity depends only on the number of protons, not the chemical structure's extinction coefficient.
Method: qNMR Qualification Protocol
Objective: Determine the absolute mass purity (
1. Internal Standard (IS) Selection
-
Candidate: 1,2,4,5-Tetramethylbenzene (TMB) or Dimethyl Sulfone.
-
Reasoning: TMB provides a sharp singlet at ~6.9 ppm (aromatic) and ~2.2 ppm (methyl), which typically do not overlap with the butyrophenone's aliphatic chain (0.8–1.5 ppm) or its complex aromatic region.
-
Traceability: The IS must be a TraceCERT® or NIST-traceable CRM.
2. Sample Preparation
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred for solubility. Ensure solvent is acid-free (pass through basic alumina) to prevent hydrolysis of the cyano group during acquisition.
-
Weighing: Use a metrological microbalance (
mg). Weigh ~10-15 mg of both Analyte and IS into the same vial to minimize gravimetric error.
3. Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
seconds (Must be of the slowest relaxing proton, usually the methyl groups). -
Scans: 16 or 32 (High S/N ratio required).
-
Temperature: 298 K (Controlled to prevent chemical shift drift).
4. Calculation
Where:
- = Integral area
- = Number of protons (e.g., 6 for the 2,2-dimethyl group of analyte)
- = Molar mass
- = Mass weighed[1]
- = Purity (as decimal)
Part 4: Routine Analysis (HPLC-UV)
Once the standard is qualified via qNMR, it can be used to validate a routine HPLC method.
Analytical Challenges & Solutions
| Challenge | Mechanistic Cause | Solution |
| Peak Tailing | Steric hindrance of the ketone/cyano interaction with silanols. | Use end-capped columns (e.g., C18 Hybrid) and phosphate buffer (pH 3.0). |
| Hydrolysis | The ortho-cyano group is susceptible to acid/base hydrolysis. | Avoid high pH (>8) mobile phases. Keep autosampler at 4°C. |
| Isomer Separation | 4'-cyano isomer (impurity) vs 2'-cyano (target). | Use a Phenyl-Hexyl column for |
Recommended HPLC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: 235 nm (optimal for benzonitrile chromophore).
-
Flow Rate: 1.0 mL/min.
Part 5: Analytical Workflow Diagram
Caption: Integrated workflow showing how qNMR purity values feed into routine HPLC calibration.
References
-
International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][Link]
-
Weber, M., Hellriegel, C., et al. (2014).[3] "Using high-performance ¹H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines." Journal of Pharmaceutical and Biomedical Analysis, 93, 102-110.[3] [Link]
-
Burbidge, A. (2019). "qNMR: top tips for optimised sample prep." Manufacturing Chemist. [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances.[Link]
Sources
- 1. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 3. Using high-performance ¹H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines--describing the overall process with focus on homogeneity and stability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-Cyano-2,2-dimethylbutyrophenone: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Cyano-2,2-dimethylbutyrophenone, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in a synthesis of regulatory standards and practical, field-proven experience, empowering you to manage this specific chemical waste with confidence and precision.
Understanding the Hazard Profile: A Synthesis of Knowledge
Inferred Hazard Classification:
| Hazard Class | Inferred Classification | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Toxic/Harmful) | Based on data for similar cyanated compounds.[1][2][3] |
| Skin Corrosion/Irritation | Category 1/2 (Corrosive/Irritant) | A common hazard for reactive organic molecules.[1][4] |
| Serious Eye Damage/Irritation | Category 1 (Serious Damage) | Strong potential for severe eye damage.[1][4] |
| Aquatic Toxicity | Acute/Chronic Hazard | Many organic nitriles are toxic to aquatic life.[1] |
Given these potential hazards, under no circumstances should 2'-Cyano-2,2-dimethylbutyrophenone or its containers be disposed of in the regular trash or poured down the drain.[5] All waste containing this compound must be collected and managed as hazardous chemical waste.[5]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2'-Cyano-2,2-dimethylbutyrophenone from the point of generation to its final removal from your facility. This process is designed to be a self-validating system, ensuring that each step reinforces the overall safety and compliance of the procedure.
Caption: Disposal workflow for 2'-Cyano-2,2-dimethylbutyrophenone.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Nitrile gloves (inspect for integrity before use).
-
Safety goggles or a face shield.
-
A buttoned laboratory coat.
-
-
Waste Container Preparation:
-
Select a container made of a material compatible with organic solvents and nitriles (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, leak-proof screw-top cap.
-
Affix a "Hazardous Waste" label to the container.[5] The label must include:
-
The full chemical name: "2'-Cyano-2,2-dimethylbutyrophenone" (avoid abbreviations).
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (inferred: toxic, irritant, environmentally hazardous).
-
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
For solid waste (e.g., contaminated filter paper, weighing boats), use forceps or a spatula to transfer it directly into the waste container.
-
For liquid waste (e.g., residual solutions), carefully pour the liquid into the container using a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Decontamination of Emptied Containers:
-
Any "empty" container that held 2'-Cyano-2,2-dimethylbutyrophenone should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.[7]
-
-
Spill Management:
-
In case of a small spill, absorb the material with a non-combustible absorbent material like vermiculite or sand.[8]
-
Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin within or near the laboratory.[5][9]
-
Crucially, store cyanide-containing waste away from acids.[6][10] Contact with acid can generate highly toxic hydrogen cyanide gas.[10]
-
-
Final Disposal:
-
Once the waste container is full or you have finished the project, arrange for its disposal through your institution's EHS department.[5] This typically involves submitting an online chemical waste collection request.[9]
-
Do not attempt to treat or neutralize the chemical waste yourself. Disposal must be handled by a licensed and approved waste disposal company.[2][4]
-
Trust Through Verification: A Self-Validating System
This protocol is designed to be inherently safe and compliant. By following these steps, you create a chain of custody for the hazardous waste that is documented and secure. The use of designated containers and storage areas prevents accidental mixing with incompatible chemicals, and the final handover to EHS ensures that the waste is managed in accordance with all local, state, and federal regulations.[11][12]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsible chemical management within your institution. This commitment to best practices is the foundation of scientific integrity and operational excellence.
References
-
Fisher Scientific. Safety Data Sheet.
-
TCI Chemicals. Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet.
-
Aldrich. Safety Data Sheet.
-
TCI Chemicals. Safety Data Sheet (2-Cyano-6-methylpyridine).
-
Thermo Fisher Scientific. Safety Data Sheet.
-
Alfa Aesar. Safety Data Sheet.
- AFINITICA.Safety Data Sheet. [URL: Not a direct link, general domain]
-
Weill Cornell Medicine Environmental Health and Safety. Chemical Waste.
-
Apollo Scientific. Safety Data Sheet.
-
New Jersey Department of Health. Cyanide Hazard Summary.
-
Sciencemadness Wiki. Proper disposal of chemicals.
-
Occupational Safety and Health Administration (OSHA). Cyanides (as CN).
-
Reddit. Worried about chemical waste disposal in cyanotypes.
-
University of California, Santa Barbara. SOP for the safe use of cyanide compounds.
-
University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab.
-
Occupational Safety and Health Administration (OSHA). Cyanide Method no.: ID-120.
- Technion.Chemical Waste Management Guide. [URL: Not a direct link, general domain]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
-
Columbia University. Cyanide Safe Use Guidelines.
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics.
-
PubChem, National Institutes of Health. 4-Cyano-2,2-dimethylbutanoic acid.
-
U.S. Environmental Protection Agency. Hazardous Waste.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Cyano-2,2-dimethylbutanoic acid | C7H11NO2 | CID 245628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
